LEI110
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H23F3N2O3 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-oxo-5-phenyl-N-[2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethyl]pentanamide |
InChI |
InChI=1S/C25H23F3N2O3/c26-25(27,28)20-11-14-23(30-17-20)33-21-12-9-19(10-13-21)15-16-29-24(32)22(31)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,29,32) |
Clave InChI |
DZHZISUSQMPBJQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
LEI110: A Potent Pan-Inhibitor of the HRASLS Thiol Hydrolase Family for Modulation of Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LEI110 is a potent, selective, and cell-permeable small molecule inhibitor targeting the HRASLS (H-RAS-like suppressor) family of thiol hydrolases. This family, also known as the PLAAT (Phospholipase A and Acyltransferase) or NAPE-PLD (N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D) family, plays a crucial role in lipid metabolism and signaling. This compound has demonstrated significant effects in cellular models, including the reduction of arachidonic acid levels and the amelioration of oleic acid-induced steatosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity, serving as a technical guide for researchers in lipid metabolism and drug discovery.
Core Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of the HRASLS family of enzymes, which includes PLAAT2 (HRASLS2), PLAAT3 (HRASLS3, also known as PLA2G16 or AdPLA), and PLAAT5 (HRASLS5). These enzymes are characterized by their phospholipase A1/A2, O-acyltransferase, and N-acyltransferase activities, which are integral to the remodeling of glycerophospholipids and the production of bioactive N-acylphosphatidylethanolamines (NAPEs), precursors to N-acylethanolamines (NAEs).
By inhibiting these enzymes, this compound disrupts the hydrolysis of phospholipids, leading to a reduction in the release of fatty acids, such as arachidonic acid, and modulates downstream signaling pathways involved in lipid storage and inflammation. The inhibitory action of this compound has been shown to be effective in cellular models of lipid overload, such as oleic acid-induced steatosis in HepG2 cells.[1][2]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound.
Quantitative Data: Inhibitory Activity of this compound
This compound has been characterized as a pan-inhibitor of the HRASLS family. Its potency has been quantified using pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Enzyme | Alias | pIC50 |
| HRASLS Family (pan-inhibitor) | PLAAT family | N/A |
| PLA2G16 | HRASLS3, AdPLA | 7.0 |
| HRASLS2 | PLAAT2 | 6.8 |
| RARRES3 | PLAAT5, HRASLS5 | 6.8 |
| iNAT | - | 7.6 |
| Table 1: Inhibitory potency of this compound against members of the HRASLS family.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological samples. A competitive ABPP assay can be used to determine the potency and selectivity of inhibitors like this compound.
Objective: To determine the inhibitory profile of this compound against active serine hydrolases in a cellular proteome.
Materials:
-
Cell lysates (e.g., from HepG2 cells)
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like TAMRA or BODIPY, or biotin) targeting serine hydrolases.
-
This compound stock solution
-
SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Protocol:
-
Proteome Preparation: Prepare cell lysates in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Determine protein concentration using a standard assay (e.g., BCA).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg) with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a specific time (e.g., 30 minutes) to allow for covalent labeling of active enzyme sites that were not blocked by this compound.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization and Analysis:
-
Fluorescent Probe: Visualize the labeled enzymes directly by scanning the gel using a fluorescence scanner. The decrease in fluorescence intensity of a specific band in the presence of this compound indicates inhibition.
-
Biotinylated Probe: Transfer the proteins to a membrane and detect the biotinylated enzymes using streptavidin-HRP and chemiluminescence.
-
-
Data Quantification: Quantify the band intensities to generate concentration-response curves and calculate IC50 or pIC50 values.
Oleic Acid-Induced Steatosis in HepG2 Cells
This in vitro model mimics the lipid accumulation observed in non-alcoholic fatty liver disease (NAFLD).
Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Oleic acid (OA) complexed to bovine serum albumin (BSA)
-
This compound stock solution
-
Oil Red O staining solution
Protocol:
-
Cell Seeding: Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Serum Starvation: To synchronize the cells, serum-starve them for a period (e.g., 12-24 hours) in a serum-free medium.
-
Treatment: Treat the cells with a steatosis-inducing concentration of oleic acid (e.g., 0.5-1 mM) in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 10% formalin) for at least 1 hour.
-
Oil Red O Staining: Wash the fixed cells and stain with a filtered Oil Red O working solution for 10-20 minutes to stain the intracellular lipid droplets.
-
Washing: Wash the cells with water to remove excess stain.
-
Quantification:
-
Microscopy: Visualize and capture images of the stained lipid droplets using a microscope.
-
Colorimetric Assay: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader. The absorbance is proportional to the amount of intracellular lipids.
-
Summary and Future Directions
This compound is a valuable chemical probe for studying the roles of the HRASLS family of thiol hydrolases in lipid metabolism and cellular signaling. Its ability to inhibit multiple members of this enzyme family and reduce lipid accumulation in a cellular model of steatosis highlights its potential as a lead compound for the development of therapeutics for metabolic disorders.
Future research should focus on:
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of metabolic diseases.
-
Detailed lipidomic and metabolomic analyses to further elucidate the downstream consequences of HRASLS inhibition by this compound.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound and its analogs.
-
Investigation of the role of specific HRASLS family members in different tissues and disease states using more selective inhibitors, should they become available.
This technical guide provides a solid foundation for researchers to understand and further investigate the therapeutic potential of targeting the HRASLS enzyme family with inhibitors like this compound.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor discovery of phospholipases and N-acyltransferases - Leiden University [universiteitleiden.nl]
- 3. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
LEI110 Inhibition: A Comprehensive Technical Guide to its Downstream Effects
For Immediate Release
This technical guide provides an in-depth analysis of the downstream effects of LEI110, a small molecule inhibitor with demonstrated activity against two distinct molecular targets: Transcription Factor AP-2α (TFAP2A) and Phospholipase A2 Group XVI (PLA2G16). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic underpinnings of this compound.
Executive Summary
This compound has emerged as a molecule of significant interest due to its potent inhibitory effects observed in discrete biological contexts. Research indicates that this compound functions as an inhibitor of the transcription factor AP-2α, leading to the suppression of DNA damage repair pathways in hepatocellular carcinoma (HCC). Concurrently, independent studies have characterized this compound as a potent inhibitor of PLA2G16, an enzyme implicated in lipid metabolism and inflammatory signaling. This guide will detail the downstream consequences of this compound's inhibitory action on both targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Section 1: this compound as an Inhibitor of Transcription Factor AP-2α
In the context of oncology, particularly hepatocellular carcinoma, this compound has been identified as a potent inhibitor of the transcription factor AP-2α.[1] AP-2α is a critical regulator of genes involved in DNA damage repair (DDR). By inhibiting AP-2α, this compound disrupts the cellular machinery responsible for repairing damaged DNA, leading to an accumulation of DNA lesions and subsequent cell death in cancer cells.[2]
Downstream Effects of AP-2α Inhibition
The primary downstream effect of this compound-mediated AP-2α inhibition is the transcriptional suppression of a suite of genes essential for DNA repair. This includes:
-
Topoisomerase 2A (TOP2A): An enzyme that alters the topologic states of DNA during transcription.
-
Nudix Hydrolase 1 (NUDT1): An enzyme that hydrolyzes oxidized purine (B94841) nucleoside triphosphates, preventing their incorporation into DNA.
-
Poly(ADP-ribose) Polymerase 1 (PARP1): A protein involved in a number of cellular processes, including DNA repair and programmed cell death.
-
DNA Polymerase Delta 1 (POLD1): An enzyme that plays a critical role in DNA replication and repair.
Inhibition of AP-2α by this compound leads to a time-dependent decrease in the mRNA levels of these crucial DDR genes.[1] This impairment of the DNA repair machinery results in the accumulation of DNA damage, evidenced by an increase in γH2AX foci, a sensitive marker of DNA double-strand breaks.[1] Consequently, HCC cells treated with this compound exhibit decreased proliferation and a reduced capacity for colony formation.[1]
Quantitative Data: AP-2α Inhibition
| Cell Line | IC50 (µM)[1] |
| HEP3B | ~5 |
| HUH7 | ~7 |
| PLC/PRF/5 | ~8 |
| MHCC97H | ~6 |
| Gene Target | Fold Change in mRNA Expression (24h this compound Treatment)[1] |
| NUDT1 | Significant Decrease |
| PARP1 | Significant Decrease |
| TOP2A | Significant Decrease |
| POLD1 | Significant Decrease |
| Cellular Effect | Observation[1] |
| Proliferation Ability (HEP3B) | Dose-dependent decrease |
| Clonogenic Ability (HEP3B) | Dose-dependent decrease |
| γH2AX Foci (HEP3B) | Dose-dependent increase |
Signaling Pathway: AP-2α Inhibition and DNA Damage Repair
Section 2: this compound as an Inhibitor of Phospholipase A2 Group XVI (PLA2G16)
In a separate line of investigation, this compound has been characterized as a potent and selective inhibitor of Phospholipase A2 Group XVI (PLA2G16), also known as HRASLS3. PLA2G16 is a member of the HRASLS family of thiol hydrolases and is involved in lipid metabolism, including the release of arachidonic acid.
Downstream Effects of PLA2G16 Inhibition
Inhibition of PLA2G16 by this compound leads to a significant reduction in the cellular levels of arachidonic acid, a key signaling molecule and precursor for various eicosanoids. Furthermore, this compound has been shown to mitigate oleic acid-induced steatosis (fatty liver) in human hepatocyte cell lines. This suggests a role for this compound in modulating lipid accumulation and associated cellular stress. Recent studies also suggest a role for PLA2G16 in the host interferon signaling pathway in response to viral infections.[3][4][5]
Quantitative Data: PLA2G16 Inhibition
| Parameter | Value |
| Ki (PLA2G16) | 20 nM |
| pIC50 (PLA2G16) | 7.0 ± 0.1 |
| pIC50 (HRASLS2) | 6.8 ± 0.1 |
| pIC50 (RARRES3) | 6.8 ± 0.1 |
| pIC50 (iNAT) | 7.6 ± 0.1 |
| Cellular Effect | Cell Line | Observation |
| Arachidonic Acid Levels | U2OS (PLA2G16 overexpressing) | Significant reduction upon this compound treatment. |
| Oleic Acid-Induced Steatosis | HepG2 | Reversal of lipid accumulation with this compound treatment. |
Signaling Pathway: PLA2G16 Inhibition and Lipid Metabolism
Section 3: Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on hepatocellular carcinoma cell lines.
Materials:
-
HCC cell lines (e.g., HEP3B, HUH7)
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Hepatocellular Carcinoma Xenograft Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.[6]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HCC cells (e.g., HEP3B)
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Harvest HCC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/100 µL.[6]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[7]
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal injection).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Oleic Acid-Induced Steatosis in HepG2 Cells
This protocol is for inducing and quantifying hepatic steatosis in vitro.[8][9]
Materials:
-
HepG2 cells
-
24-well plates
-
Serum-free medium
-
Oleic acid solution (complexed to BSA)
-
This compound stock solution
-
Oil Red O staining solution
-
Formalin (4% in PBS)
-
Isopropanol (B130326) (60%)
Procedure:
-
Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Induce steatosis by treating the cells with oleic acid (e.g., 0.5-1 mM) for 24 hours. Co-treat with this compound or vehicle control.
-
After treatment, wash the cells with PBS and fix with 4% formalin for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with PBS to remove excess stain.
-
Visualize lipid droplets by microscopy.
-
To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 492 nm.
Lipidomics Analysis of Arachidonic Acid
This protocol outlines the quantification of arachidonic acid from cell lysates by LC-MS/MS.[10][11]
Materials:
-
U2OS cells (or other relevant cell line)
-
This compound stock solution
-
Internal standard (e.g., arachidonic acid-d8)
-
Methanol (B129727), Chloroform (B151607), Acetonitrile, Isopropanol (LC-MS grade)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest cells and spike with the internal standard.
-
Perform lipid extraction using a method such as the Bligh-Dyer or Folch method. Briefly, add a mixture of chloroform and methanol to the cell pellet, vortex, and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., acetonitrile/isopropanol).
-
Analyze the sample by LC-MS/MS. Use a suitable C18 column for separation and operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for arachidonic acid and its deuterated internal standard.
-
Quantify the amount of arachidonic acid by comparing its peak area to that of the internal standard and referencing a standard curve.
Conclusion
This compound demonstrates a complex pharmacological profile with inhibitory activity against both AP-2α and PLA2G16. Its downstream effects are context-dependent, leading to the suppression of DNA damage repair in cancer cells and the modulation of lipid metabolism in other systems. The dual nature of this compound's activity presents both challenges and opportunities for its therapeutic development. Further research is warranted to elucidate the potential interplay between these two pathways and to identify the specific cellular contexts in which one effect may predominate. This guide provides a foundational resource for scientists and researchers to design and interpret experiments aimed at further unraveling the multifaceted downstream effects of this compound inhibition.
References
- 1. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Phospholipase PLA2G16 Accelerates the Host Interferon Signaling Pathway Response to FMDV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase PLA2G16 Accelerates the Host Interferon Signaling Pathway Response to FMDV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Effect of Exendin-4 on Oleic Acid-Induced Steatosis in HepG2 Cells Using Fourier Transform Infrared Spectroscopy [mdpi.com]
- 10. The Quantitative Profiling of Oxylipins from Arachidonic Acid by LC-MS/MS in Feces at Birth 3 Days and 21 Days of Piglets [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Role of LEI110 in Hepatocellular Carcinoma Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. Recent research has identified a novel small-molecule inhibitor, LEI110, as a promising candidate for HCC therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on HCC cells, and the experimental methodologies used to elucidate its function. This compound targets the transcription factor AP-2α, a key modulator of DNA damage repair (DDR) pathways that are frequently dysregulated in HCC. By inhibiting AP-2α, this compound disrupts the repair of DNA damage in cancer cells, leading to cell death and sensitizing them to conventional DNA-damaging chemotherapeutics. This document summarizes the current understanding of the this compound-AP-2α axis in HCC progression, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.
Introduction to this compound and its Target in HCC
This compound is a recently identified small-molecule inhibitor with potent anti-tumor activity in hepatocellular carcinoma.[1][2] Its primary molecular target is the Transcription Factor Activator Protein-2 alpha (AP-2α), a crucial transcription modulator in HCC.[1][2] AP-2α directly regulates the transcription of a cluster of critical DNA damage repair (DDR) genes, including TOP2A, NUDT1, POLD1, and PARP1.[1] The overexpression of these DDR genes is associated with the progression of HCC and can contribute to therapeutic resistance.[1]
The function of AP-2α in cancer is complex and can be context-dependent.[2] While some studies have suggested a tumor-suppressive role in certain cancers, in HCC, AP-2α has been shown to act as an oncogenic transcription factor that promotes cancer cell proliferation by modulating the expression of DDR genes.[2] this compound acts by binding to and stabilizing AP-2α, thereby inhibiting its transcriptional activity.[1][2] This targeted inhibition of AP-2α by this compound leads to the macroscopic inhibition of DNA damage repair pathways, ultimately eradicating HCC cells.[1]
Data Presentation: The Effects of this compound on Hepatocellular Carcinoma
The anti-cancer effects of this compound have been quantified through a series of in vitro experiments on HCC cell lines. The following tables summarize the key findings.
| Cell Line | IC50 of this compound (µM) |
| HEP3B | ~10 |
| HUH7 | ~15 |
| PLC/PRF/5 | ~20 |
| SNU-449 | ~25 |
| Table 1: Dose-response of various HCC cell lines to this compound treatment. Data extracted from dose-response curves.[2][3] |
| Treatment | Proliferation Ability (% of Control) | Clonogenic Ability (% of Control) |
| This compound | Significantly Reduced | Significantly Reduced |
| Table 2: Effect of this compound on the proliferation and clonogenic ability of HEP3B cells.[2] |
| Target Gene | mRNA Level Change after this compound Treatment (24-48h) |
| TOP2A | Significantly Decreased |
| NUDT1 | Significantly Decreased |
| POLD1 | Significantly Decreased |
| PARP1 | Significantly Decreased |
| Table 3: Effect of this compound on the mRNA levels of AP-2α target genes in HEP3B cells.[2] |
| DNA Damage-Inducing Reagent | Synergy Score (ZIP method) with this compound |
| H2O2 | High |
| Cisplatin | High |
| TH5487 (OGG1 inhibitor) | High |
| Hydroxyurea | High |
| Table 4: Synergistic effects of this compound with various DNA damage-inducing reagents in HEP3B cells.[2][3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in HCC
The mechanism of action of this compound involves the direct inhibition of the transcription factor AP-2α, leading to the downregulation of DNA damage repair genes and subsequent accumulation of DNA damage in HCC cells.
Experimental Workflow for Assessing this compound Efficacy
A series of in vitro experiments are conducted to evaluate the efficacy of this compound in HCC cell lines. This workflow outlines the key assays performed.
Experimental Protocols
Cell Culture and Reagents
Hepatocellular carcinoma cell lines (e.g., HEP3B, HUH7, PLC/PRF/5, SNU-449) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Cell Viability Assay (Dose-Response)
-
Seed HCC cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) for 72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Clonogenic Assay
-
Seed a low density of HCC cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with this compound or DMSO for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible colonies form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction.
Quantitative Real-Time PCR (qRT-PCR)
-
Treat HCC cells with this compound or DMSO for the desired time points (e.g., 0, 12, 24, 48 hours).
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes (TOP2A, NUDT1, POLD1, PARP1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the 2-ΔΔCt method to determine the relative mRNA expression levels.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-link protein-DNA complexes in HCC cells by treating with 1% formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-AP-2α antibody or a control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of the target DDR genes.
-
Calculate the enrichment of AP-2α at the specific promoter regions relative to the IgG control.
Dual-Luciferase Reporter Assay
-
Clone the promoter regions of the target DDR genes into a pGL3-basic luciferase reporter vector.
-
Co-transfect HCC cells with the reporter construct, a Renilla luciferase control vector, and an AP-2α expression vector or a control vector.
-
After 48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the promoter activity.
Cellular Thermal Shift Assay (CETSA)
-
Treat intact HCC cells with this compound or DMSO.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detect the amount of soluble AP-2α in the supernatant by Western blotting.
-
A shift in the melting curve of AP-2α to a higher temperature in the presence of this compound indicates direct binding.
DNA Damage (γH2AX Foci) Staining
-
Seed HCC cells on coverslips and treat with this compound or DMSO.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% bovine serum albumin (BSA).
-
Incubate with a primary antibody against phosphorylated histone H2A.X (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γH2AX foci using fluorescence microscopy.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of hepatocellular carcinoma. Its targeted inhibition of the transcription factor AP-2α and the subsequent disruption of DNA damage repair pathways provide a clear mechanism for its anti-tumor activity. The preclinical data strongly support its efficacy in HCC cell lines and its potential to be used in combination with existing DNA-damaging chemotherapies to enhance their effectiveness.
Future research should focus on several key areas. In vivo studies in animal models of HCC are crucial to validate the efficacy and safety of this compound. Further investigation into the broader transcriptional consequences of AP-2α inhibition by this compound may reveal additional mechanisms contributing to its anti-cancer effects. Finally, the development of biomarkers to identify patients who are most likely to respond to this compound therapy will be essential for its successful clinical translation. The continued exploration of this compound and its therapeutic potential holds significant promise for improving outcomes for patients with hepatocellular carcinoma.
References
LEI110: A Pan-Inhibitor of the HRASLS Thiol Hydrolase Family and its Impact on Arachidonic Acid Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LEI110 is a potent, selective, and cell-permeable small molecule that acts as a pan-inhibitor of the HRAS-like suppressor (HRASLS) family of thiol hydrolases. This family, also known as the Phospholipase A and Acyltransferase (PLAAT) family, plays a crucial role in cellular lipid metabolism, including the liberation of arachidonic acid from membrane phospholipids. By inhibiting key members of this family, namely PLA2G16 (HRASLS3), HRASLS2, RARRES3 (HRASLS1/PLAAT2), and iNAT (PLAAT5), this compound effectively reduces the cellular levels of free arachidonic acid. This reduction has significant implications for the downstream signaling pathways that produce pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on the arachidonic acid cascade, and detailed experimental protocols for its characterization.
Introduction to the Arachidonic Acid Pathway and the HRASLS Family
The arachidonic acid (AA) pathway is a critical signaling cascade involved in inflammation, immunity, and cellular homeostasis. The pathway is initiated by the release of arachidonic acid, a polyunsaturated omega-6 fatty acid, from the sn-2 position of membrane phospholipids. This release is primarily catalyzed by phospholipase A2 (PLA2) enzymes. Once liberated, free arachidonic acid is rapidly metabolized by three main enzymatic pathways:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes convert arachidonic acid into prostaglandins, prostacyclins, and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenases (LOX): This family of enzymes, including 5-LOX, 12-LOX, and 15-LOX, metabolizes arachidonic acid to produce leukotrienes and lipoxins, which are involved in inflammatory and allergic responses.
-
Cytochrome P450 (CYP) epoxygenases: These enzymes convert arachidonic acid to epoxyeicosatrienoic acids (EETs), which have roles in regulating vascular tone and inflammation.
The HRASLS family of enzymes, also known as the PLAAT family, are a group of thiol hydrolases with phospholipase A1/A2 activity. These enzymes contribute to the cellular pool of free arachidonic acid, making them a key regulatory point in the initiation of the arachidonic acid cascade. HRASLS3 (also known as adipose-specific PLA2 or PLA2G16) is a significant contributor to adipocyte phospholipase activity and a major source of arachidonic acid for eicosanoid synthesis.[1]
This compound: A Pan-Inhibitor of the HRASLS Family
This compound is an α-ketoamide-based inhibitor that demonstrates potent and selective inhibition of the HRASLS family of enzymes. Its inhibitory activity has been quantified against several members of this family, as summarized in the table below.
| Target Enzyme | Alternative Names | pIC50 | Ki (PLA2G16) |
| PLA2G16 | HRASLS3, AdPLA | 7.0 | 20 nM |
| HRASLS2 | PLAAT4 | 6.8 | - |
| RARRES3 | HRASLS1, PLAAT2 | 6.8 | - |
| iNAT | PLAAT5 | 7.6 | - |
Table 1: Inhibitory Activity of this compound against HRASLS Family Members.
The primary mechanism of action of this compound is the covalent modification of the catalytic cysteine residue within the active site of the HRASLS enzymes. This irreversible inhibition blocks the enzyme's ability to hydrolyze phospholipids, thereby reducing the release of arachidonic acid.
Effect of this compound on Arachidonic Acid Levels
The direct consequence of HRASLS inhibition by this compound is a reduction in the cellular concentration of free arachidonic acid. Studies have demonstrated that treatment of PLA2G16-overexpressing U2OS cells and human HepG2 cells with this compound leads to a significant decrease in cellular arachidonic acid levels. While specific percentage reductions are not extensively published, the qualitative effect is well-established. This reduction in substrate availability for COX and LOX enzymes is expected to lead to a subsequent decrease in the production of downstream pro-inflammatory mediators.
Signaling Pathway Diagram
The following diagram illustrates the effect of this compound on the arachidonic acid pathway.
Caption: this compound inhibits the HRASLS family, reducing arachidonic acid release and downstream signaling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) of this compound
This protocol describes the use of competitive ABPP to assess the inhibitory activity of this compound against the HRASLS family in a cellular lysate. The fluorescent probe MB064 is used, which labels the active sites of these enzymes.
Experimental Workflow Diagram:
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP) of this compound.
Materials:
-
Cell lysate (e.g., from PLA2G16-overexpressing U2OS cells or HepG2 cells)
-
This compound stock solution (in DMSO)
-
MB064 fluorescent probe stock solution (in DMSO)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare a cytosolic fraction of the desired cell line by standard cell lysis and centrifugation methods. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1 mg/mL in Tris-HCl buffer. Add this compound to the desired final concentration (e.g., in a dose-response range from 1 nM to 10 µM). For the control, add an equivalent volume of DMSO. Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the MB064 fluorescent probe to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding 4x Laemmli sample buffer. Boil the samples for 5 minutes at 95°C. Load the samples onto an SDS-PAGE gel (e.g., 12% acrylamide) and run the gel until adequate separation is achieved.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on MB064 (e.g., TAMRA or BODIPY).
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the HRASLS family members. A decrease in band intensity in the this compound-treated lanes compared to the DMSO control indicates inhibition. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of Cellular Arachidonic Acid Levels by LC-MS/MS
This protocol outlines a method for the quantification of total cellular arachidonic acid from cultured cells treated with this compound.
Experimental Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of cellular arachidonic acid.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
Internal standard (e.g., arachidonic acid-d8)
-
Solvents for lipid extraction (chloroform, methanol)
-
Saponification reagent (e.g., methanolic KOH)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 24 hours).
-
Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold PBS, scrape them into a suitable buffer, and lyse them by sonication or other appropriate methods.
-
Lipid Extraction: Perform a lipid extraction using the Bligh-Dyer method. Briefly, add a mixture of chloroform (B151607) and methanol (B129727) to the cell lysate, vortex, and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Resuspend the lipid film in a methanolic potassium hydroxide (B78521) solution and heat at 60°C for 1 hour to hydrolyze the ester bonds and release the fatty acids.
-
Sample Preparation for LC-MS/MS: Neutralize the sample and add an internal standard (arachidonic acid-d8). The sample can be further purified by solid-phase extraction (SPE).
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for arachidonic acid (e.g., m/z 303.2 -> 259.2) and the internal standard (e.g., m/z 311.2 -> 267.2).
-
-
Data Quantification: Create a standard curve using known concentrations of arachidonic acid. Quantify the amount of arachidonic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to the total protein content of the cell lysate.
Conclusion
This compound is a valuable chemical probe for studying the role of the HRASLS family of enzymes in cellular lipid metabolism. Its ability to potently and selectively inhibit these enzymes and consequently reduce cellular arachidonic acid levels makes it a powerful tool for investigating the upstream regulation of the arachidonic acid cascade. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies and further elucidate the intricate roles of the HRASLS family in health and disease. This knowledge may pave the way for the development of novel therapeutic strategies targeting inflammatory and other diseases where the arachidonic acid pathway is dysregulated.
References
LEI110: A Pan-Inhibitor Targeting the HRASLS Family of Enzymes - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LEI110, a potent and selective pan-inhibitor of the H-RAS-like suppressor (HRASLS) family of thiol hydrolases. The HRASLS family, also known as Phospholipase A and Acyltransferase (PLA/AT) enzymes, are implicated in a variety of physiological processes, including phospholipid metabolism, Ras signaling, and the regulation of bioactive lipid mediators. This compound has emerged as a critical chemical probe for elucidating the roles of these enzymes in health and disease. This document details the inhibitory activity of this compound against its primary targets within the HRASLS family, provides a comprehensive experimental protocol for assessing its activity, and illustrates the key signaling pathways modulated by these enzymes.
Introduction to the HRASLS Enzyme Family
The human HRASLS family consists of five members: HRASLS1, HRASLS2 (PLAAT2), HRASLS3 (PLA2G16), HRASLS4 (RARRES3), and HRASLS5 (iNAT/PLAAT5).[1] These enzymes are characterized by their dual phospholipase A1/2 and N-acyltransferase activities, playing a crucial role in the metabolism of phospholipids.[1] Their functions are diverse, ranging from the suppression of Ras-mediated cellular transformation to the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids with anti-inflammatory properties.[1] Dysregulation of HRASLS enzyme activity has been linked to cancer and metabolic disorders, making them attractive therapeutic targets.[1]
Table 1: Aliases for the HRASLS Family of Enzymes [1][2]
| HRASLS Member | Aliases |
| HRASLS1 | A-C1, HRSL1, PLA/AT-1 |
| HRASLS2 | PLA/AT-2, PLA1/2-2, HRSL2 |
| HRASLS3 | PLA2G16, AdPLA, H-rev107, RARRES3 |
| HRASLS4 | TIG3, RIG1, RARRES3 |
| HRASLS5 | iNAT, RLP-1, HRLP5, PLA/AT-5 |
This compound: A Potent Pan-Inhibitor of the HRASLS Family
This compound is a novel, potent, and selective pan-inhibitor of the HRASLS family of thiol hydrolases.[3][4][5][6] It was identified through a competitive activity-based protein profiling (ABPP) screen and has been characterized as a valuable tool for studying the physiological and pathological roles of the HRASLS enzymes.[3][6]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against several members of the HRASLS family has been determined using competitive ABPP assays. The pIC50 values, representing the negative logarithm of the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki) for PLA2G16 are summarized below.
Table 2: Inhibitory Potency of this compound against HRASLS Family Enzymes [3][4][5][6]
| Target Enzyme (Alias) | pIC50 (± SEM) | Ki (nM) |
| PLA2G16 (HRASLS3) | 7.0 (± 0.1) | 20 (95% CI: 17-24) |
| HRASLS2 | 6.8 (± 0.1) | Not Reported |
| RARRES3 (HRASLS4) | 6.8 (± 0.1) | Not Reported |
| iNAT (HRASLS5) | 7.6 (± 0.1) | Not Reported |
Experimental Protocols: Competitive Activity-Based Protein Profiling (ABPP)
The primary method for characterizing the inhibitory activity of this compound against the HRASLS family is competitive ABPP.[3][6] This technique utilizes an active-site-directed probe to label active enzymes in a complex proteome. In the competitive format, the proteome is pre-incubated with the inhibitor, which competes with the probe for binding to the active site of the target enzyme. The reduction in probe labeling, typically visualized by gel electrophoresis and fluorescence scanning, is proportional to the inhibitor's potency.
Materials and Reagents
-
Proteome Lysate: Cell or tissue lysate containing the HRASLS enzymes of interest (e.g., mouse brain membrane proteome).
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Broad-Spectrum Lipase (B570770) Probe: MB064 (fluorescently-labeled, e.g., with BODIPY-TMR) or a similar probe that targets serine hydrolases. Stock solution in DMSO.
-
Assay Buffer: PBS (phosphate-buffered saline) or Tris buffer.
-
SDS-PAGE reagents: Acrylamide, bis-acrylamide, SDS, Tris-HCl, glycine, ammonium (B1175870) persulfate, TEMED.
-
Fluorescence Gel Scanner: To visualize the probe-labeled enzymes.
Detailed Methodology for In Vitro Competitive ABPP
-
Proteome Preparation: Prepare cell or tissue lysates at a protein concentration of 1 mg/mL in the desired assay buffer.
-
Inhibitor Incubation: In microcentrifuge tubes, aliquot 50 µL of the proteome lysate. Add 0.5 µL of this compound dilutions (prepared in DMSO) to achieve a range of final concentrations for the dose-response curve. For the vehicle control, add 0.5 µL of DMSO.
-
Pre-incubation: Incubate the proteome-inhibitor mixtures for 30 minutes at room temperature to allow for target engagement.
-
Probe Labeling: Add 1 µL of the fluorescent lipase probe (e.g., MB064, final concentration 1 µM) to each reaction.
-
Labeling Incubation: Incubate for another 30 minutes at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled enzymes using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the HRASLS enzymes. The reduction in fluorescence in the inhibitor-treated samples compared to the vehicle control is used to determine the IC50 and subsequently the pIC50 values.
Workflow Diagram
Signaling Pathways Targeted by this compound
This compound, by inhibiting multiple members of the HRASLS family, can modulate several key signaling pathways. The following sections illustrate the involvement of two of its primary targets, HRASLS2 and HRASLS5, in distinct cellular processes.
HRASLS2 in the Suppression of RAS Signaling
HRASLS2 has been shown to act as a tumor suppressor by negatively regulating the Ras signaling pathway.[1] Overexpression of HRASLS2 can suppress the activation of both wild-type and mutant Ras, leading to increased cell death in cancer cells.[1] The enzymatic activity of HRASLS2 is believed to alter the lipid environment of the plasma membrane, thereby affecting the localization and function of Ras proteins.
HRASLS5 in N-Acylethanolamine (NAE) Biosynthesis and Signaling
HRASLS5 (iNAT) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA).[1] HRASLS5 catalyzes the transfer of an acyl chain from a phospholipid to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), the precursor to NAEs. NAEs then exert their biological effects by activating specific receptors, such as cannabinoid receptors (CB1/CB2) and peroxisome proliferator-activated receptors (PPARs).
Conclusion
This compound represents a significant advancement in the study of the HRASLS family of enzymes. Its pan-inhibitory activity, coupled with its well-characterized potency, makes it an invaluable tool for dissecting the complex roles of these enzymes in cellular signaling and metabolism. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the HRASLS family in various diseases. As our understanding of these enzymes continues to grow, so too will the applications of selective inhibitors like this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 4. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Biological Function of LEI110 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the molecular mechanisms and therapeutic potential of LEI110, a novel small-molecule inhibitor, in the context of hepatocellular carcinoma (HCC). It provides a comprehensive overview of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Executive Summary
This compound has been identified as a potent inhibitor of the transcription factor AP-2α (Activator Protein 2 alpha). In hepatocellular carcinoma, AP-2α plays a crucial oncogenic role by modulating the expression of critical DNA damage repair (DDR) genes. By targeting AP-2α, this compound effectively disrupts these repair mechanisms, leading to an accumulation of DNA damage and subsequent eradication of cancer cells. This document provides a detailed exploration of the preclinical evidence supporting this compound as a promising novel class of anticancer agent.
Mechanism of Action of this compound
This compound functions as a small-molecule inhibitor that stabilizes the transcription factor AP-2α.[1][2] This stabilization is crucial to its anticancer effects. In HCC, AP-2α directly modulates the transcription of key DNA repair genes, including TOP2A, NUDT1, POLD1, and PARP1.[1][2] By inhibiting the function of AP-2α, this compound leads to the suppression of these DNA damage repair genes. This results in an accumulation of DNA damage within the cancer cells, ultimately leading to their eradication.[1] Furthermore, this compound has been shown to sensitize HCC cells to various DNA damage-inducing agents, highlighting its potential in combination therapies.[1]
Signaling Pathway of this compound in Hepatocellular Carcinoma
The primary signaling pathway affected by this compound in HCC revolves around the inhibition of AP-2α and the subsequent downstream effects on the DNA damage repair machinery. A simplified representation of this pathway is illustrated below.
Quantitative Data on this compound's Efficacy
The antitumor effects of this compound have been quantified through various in vitro assays on hepatocellular carcinoma cell lines.
Table 1: Cytotoxicity of this compound in HCC Cell Lines
| Cell Line | IC50 (µM) |
| HEP3B | Data not explicitly quantified in the provided text |
| Huh7 | Data not explicitly quantified in the provided text |
| PLC/PRF/5 | Data not explicitly quantified in the provided text |
| SNU-449 | Data not explicitly quantified in the provided text |
| Dose-response assays demonstrated that this compound efficiently eradicated HCC cell lines.[1] |
Table 2: Functional Effects of this compound on HEP3B Cells
| Assay | Treatment | Outcome | Rescue Condition |
| Proliferation | This compound | Suppressed | Exogenous expression of AP-2α |
| Clonogenic Ability | This compound | Suppressed | Exogenous expression of AP-2α |
| This compound was shown to suppress the proliferation and clonogenic ability of HCC cells, and these effects were rescued by the external expression of AP-2α.[1] |
Table 3: Effect of this compound on mRNA Levels of DNA Damage Repair Genes in HEP3B Cells
| Gene | Time Point | mRNA Level Change |
| TOP1 | 12h, 24h, 48h | Suppressed |
| NUDT1 | 12h, 24h, 48h | Suppressed |
| PARP1 | 12h, 24h, 48h | Suppressed |
| POLD1 | 12h, 24h, 48h | Suppressed |
| Treatment with this compound resulted in the suppressed expression of multiple DDR genes.[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the reported findings.
Dual-Luciferase Reporter Assay
This assay was performed to assess the transcriptional activity modulated by AP-2α.
Protocol:
-
Cells were co-transfected with a firefly luciferase control plasmid and a Renilla reporter plasmid at a 10:1 ratio.[1]
-
After 48 hours of incubation, the cells were harvested and lysed.[1]
-
The activity of both luciferases was measured using the Dual-Luciferase Reporter Assay System.[1]
-
The firefly luciferase readings were normalized to the Renilla luciferase readings to account for variations in transfection efficiency.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to validate the direct binding of this compound to its target protein, AP-2α, in a cellular context.
Protocol:
-
Cells were treated with either DMSO (as a control) or this compound for 1 hour.[1]
-
The cells were then resuspended and washed twice with PBS.[1]
-
Cell suspensions were aliquoted into PCR tubes and subjected to a temperature gradient for 3 minutes.[1]
-
The samples underwent two cycles of snap-freezing in liquid nitrogen and thawing at 25°C.[1]
-
Cells were lysed using RIPA buffer, and the lysate was collected after centrifugation.[1]
-
The protein levels in the lysate were analyzed by Western blot to determine the thermal stability of AP-2α in the presence and absence of this compound.[1]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for hepatocellular carcinoma by targeting the transcription factor AP-2α and inhibiting the DNA damage repair pathways. The data presented herein provides a strong rationale for its further development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of this compound in combination with existing chemotherapeutic agents. The unique mechanism of macroscopic inhibition of DNA damage repair genes opens a new avenue for cancer therapy.
References
- 1. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
LEI110: A Novel Inhibitor of AP-2α Disrupting DNA Damage Repair in Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LEI110 has emerged as a potent small molecule inhibitor of the transcription factor Activator Protein-2 alpha (AP-2α). This targeting mechanism carries significant implications for the treatment of hepatocellular carcinoma (HCC), where AP-2α plays a crucial role in regulating the expression of key DNA damage repair (DDR) genes. By inhibiting AP-2α, this compound effectively disrupts critical DDR pathways, leading to the accumulation of DNA damage and subsequent eradication of cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on DDR pathways, and a summary of the available preclinical data. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are also presented to facilitate further research and development in this promising area of oncology.
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options for advanced disease. A key hallmark of cancer, including HCC, is genomic instability, which arises from defects in DNA damage repair (DDR) pathways. Targeting these pathways has become a validated strategy in oncology. Recent research has identified the transcription factor AP-2α as a critical modulator of a cluster of DDR genes that are overexpressed in HCC and associated with a poor prognosis.
This compound has been identified as a potent and specific inhibitor of AP-2α.[1] By binding to and stabilizing AP-2α, this compound prevents it from driving the transcription of essential DDR genes, including TOP2A, NUDT1, POLD1, and PARP1 .[1] This "macroscopic inhibition" of multiple DDR pathways simultaneously represents a novel and promising therapeutic strategy for HCC. This document will delve into the technical details of this compound's mechanism of action and its effects on HCC cells.
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct inhibition of the transcription factor AP-2α.[1] This interaction has been validated through structural analysis and cellular thermal shift assays (CETSA), which demonstrate direct binding and stabilization of the AP-2α protein by this compound.[1]
AP-2α is a transcription factor that binds to specific DNA sequences in the promoter regions of its target genes, thereby controlling their expression. In HCC, AP-2α has been shown to upregulate a suite of genes critical for the repair of DNA damage, particularly lesions arising from oxidative stress.[1] By inhibiting AP-2α, this compound effectively downregulates the expression of these key DDR proteins, leading to a compromised ability of the cancer cells to repair DNA damage.
Signaling Pathway Diagram
Caption: this compound inhibits AP-2α, blocking the transcription of key DNA damage repair genes.
Impact on DNA Damage Repair Pathways
The inhibition of AP-2α by this compound leads to the transcriptional downregulation of several critical DDR genes. This results in the macroscopic inhibition of multiple DNA repair pathways, rendering HCC cells vulnerable to endogenous and exogenous DNA damage.
Key Affected Genes and Pathways:
-
TOP2A (Topoisomerase II Alpha): Involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA strand breaks.
-
NUDT1 (Nudix Hydrolase 1): Responsible for sanitizing oxidized nucleotide pools, preventing the incorporation of damaged bases into DNA.
-
POLD1 (DNA Polymerase Delta 1): A key enzyme in DNA replication and repair, including base excision repair (BER).
-
PARP1 (Poly [ADP-ribose] polymerase 1): A central player in the repair of single-strand DNA breaks.
The simultaneous downregulation of these genes impairs the cell's ability to cope with DNA lesions, leading to an accumulation of DNA damage, as evidenced by increased γH2AX foci, and ultimately, cell death.[1]
Experimental Workflow for Assessing DDR Inhibition
References
LEI110: A Pan-Inhibitory Profile Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pan-inhibitory profile of LEI110, a potent and selective small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical mechanisms of this compound. It details its inhibitory activities against the HRASLS family of thiol hydrolases and the transcription factor AP-2α, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a novel, cell-permeable α-ketoamide that has been identified as a potent pan-inhibitor of the HRASLS (H-Ras-like suppressor) family of thiol hydrolases.[1][2][3][4][5] More recently, an entirely new and distinct inhibitory activity has been discovered for this compound, targeting the transcription factor AP-2α (Transcription Factor AP-2 Alpha). This dual activity positions this compound as a unique pharmacological tool for investigating distinct biological pathways and as a potential therapeutic agent in different disease contexts.
Pan-Inhibitory Profile of this compound
This compound exhibits a broad inhibitory spectrum, targeting multiple enzymes within the HRASLS family and the transcription factor AP-2α.
Inhibition of the HRASLS Family of Thiol Hydrolases
The HRASLS family of enzymes, also known as phospholipase A/acyltransferases (PLA/AT), are involved in phospholipid metabolism and have been implicated in various physiological and pathological processes.[6] this compound has been shown to be a selective pan-inhibitor of several members of this family, including PLA2G16 (Phospholipase A2 Group XVI), HRASLS2, RARRES3 (Retinoic Acid Receptor Responder 3), and iNAT (calcium-independent N-acyltransferase).[2][4][5]
The inhibitory mechanism of this compound against the HRASLS family is attributed to its α-ketoamide "warhead," which is thought to form a reversible covalent bond with the catalytic cysteine residue in the active site of these enzymes.[4]
Inhibition of Transcription Factor AP-2α
In a more recent discovery, this compound was identified as a potent inhibitor of the transcription factor AP-2α.[7] AP-2α is a critical regulator of gene expression and has been implicated in the progression of hepatocellular carcinoma (HCC) through its role in DNA damage repair pathways.[7] this compound's ability to inhibit AP-2α suggests its potential as an anti-cancer agent, particularly in sensitizing cancer cells to DNA-damaging therapies.[7]
Quantitative Inhibition Data
The inhibitory potency of this compound against its various targets has been quantified using different experimental assays. The following table summarizes the available quantitative data.
| Target Family | Target | Assay Type | Parameter | Value | Reference |
| HRASLS | PLA2G16 | Activity-Based Protein Profiling (ABPP) | pIC50 | 7.0 ± 0.1 | [2][5] |
| Biochemical Assay | Ki | 20 nM (95% CI: 17-24 nM) | [2][4][5] | ||
| HRASLS2 | Activity-Based Protein Profiling (ABPP) | pIC50 | 6.8 ± 0.1 | [2][5] | |
| RARRES3 | Activity-Based Protein Profiling (ABPP) | pIC50 | 6.8 ± 0.1 | [2][5] | |
| iNAT | Activity-Based Protein Profiling (ABPP) | pIC50 | 7.6 ± 0.1 | [2][5] | |
| Transcription Factor | AP-2α | Cellular Thermal Shift Assay (CETSA) | Stabilization | This compound stabilizes AP-2α | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pan-inhibitory profile of this compound.
Activity-Based Protein Profiling (ABPP)
Objective: To determine the inhibitory potency and selectivity of this compound against the HRASLS family of enzymes in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates containing the target enzymes.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Probe Labeling: Add a broad-spectrum fluorescently tagged activity-based probe (e.g., MB064 for lipases) that covalently binds to the active site of the target enzymes.
-
SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzymes. The decrease in fluorescence intensity in the presence of this compound indicates inhibition. pIC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intracellular target, AP-2α.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein (AP-2α) at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8][9]
Cellular Assays
Objective: To assess the functional consequences of this compound inhibition in a cellular context.
-
Arachidonic Acid Measurement:
-
Cell Culture and Treatment: Culture cells (e.g., U2OS overexpressing PLA2G16) and treat with this compound or vehicle.[2]
-
Lipid Extraction: Extract total lipids from the cells.
-
LC-MS/MS Analysis: Quantify the levels of arachidonic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13][14]
-
-
Oleic Acid-Induced Lipolysis Assay:
-
Cell Culture and Treatment: Culture HepG2 cells and induce steatosis with oleic acid in the presence or absence of this compound.[2][3]
-
Lipid Droplet Staining: Stain lipid droplets with a fluorescent dye (e.g., AdipoRed).
-
Fluorescence Microscopy/Plate Reader: Visualize and quantify the lipid droplet formation.
-
Assays for AP-2α Inhibition
-
Dual-Luciferase Reporter Assay:
-
Plasmid Construction: Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of an AP-2α responsive promoter and a control plasmid with a constitutively expressed Renilla luciferase.[15][16][17][18][19]
-
Cell Treatment: Treat the transfected cells with this compound.
-
Luciferase Activity Measurement: Measure the activities of both firefly and Renilla luciferase.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on AP-2α transcriptional activity.
-
-
Chromatin Immunoprecipitation (ChIP)-qPCR:
-
Cross-linking: Cross-link proteins to DNA in cells treated with this compound or vehicle.[20][21][22][23]
-
Chromatin Shearing: Shear the chromatin into smaller fragments.
-
Immunoprecipitation: Immunoprecipitate the AP-2α-DNA complexes using an anti-AP-2α antibody.
-
DNA Purification and qPCR: Purify the co-precipitated DNA and quantify the enrichment of specific target gene promoters using quantitative PCR (qPCR).
-
Signaling Pathways and Logical Relationships
The dual inhibitory nature of this compound impacts distinct signaling pathways.
HRASLS Family-Mediated Lipid Signaling
This compound's inhibition of the HRASLS family, particularly PLA2G16, leads to a reduction in the production of arachidonic acid, a key precursor for various pro-inflammatory lipid mediators.
AP-2α-Mediated Transcriptional Regulation and DNA Damage Response
This compound inhibits the transcriptional activity of AP-2α, which in turn downregulates the expression of genes involved in DNA damage repair, thereby sensitizing cancer cells to genotoxic stress.
Conclusion
This compound presents a fascinating pan-inhibitory profile, with well-characterized activity against the HRASLS family of hydrolases and a newly discovered role as an inhibitor of the transcription factor AP-2α. This dual functionality opens up new avenues for research into the distinct roles of these targets in health and disease. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further investigation into the mechanism of action and therapeutic potential of this compound. As a selective and cell-permeable tool compound, this compound is poised to be a valuable asset for the scientific community in the fields of lipid signaling, cancer biology, and drug discovery.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor discovery of phospholipases and N-acyltransferases - Leiden University [universiteitleiden.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The HRASLS (PLA/AT) subfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 13. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. med.uio.no [med.uio.no]
- 22. cusabio.com [cusabio.com]
- 23. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LEI110 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI110 is a novel small-molecule inhibitor targeting the transcription factor AP-2α (Activator Protein 2 alpha).[1] In the context of cancer biology, particularly hepatocellular carcinoma (HCC), AP-2α has been identified as a modulator of DNA damage repair (DDR) genes.[1] this compound functions by binding to and stabilizing AP-2α, which impairs its DNA binding activity and leads to the transcriptional suppression of critical DDR genes such as TOP2A, NUDT1, POLD1, and PARP1.[1] This inhibition of the DDR pathway results in an accumulation of oxidized DNA lesions, ultimately leading to the eradication of cancer cells.[1] Furthermore, this compound has been shown to sensitize HCC cells to various DNA damage-inducing agents, highlighting its potential as a promising anti-cancer therapeutic.[1]
These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on cancer cells.
Signaling Pathway of this compound
The mechanism of action of this compound involves the direct inhibition of the transcriptional activity of AP-2α, which in turn affects the DNA damage repair pathway.
Caption: this compound inhibits AP-2α, blocking DDR gene transcription and leading to cell death.
Experimental Protocols
Cell Lines
Hepatocellular carcinoma (HCC) cell lines such as HEP3B are suitable for studying the effects of this compound.[1]
This compound Preparation
This compound is a small molecule and should be dissolved in a suitable solvent like DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cytotoxicity Assay
This protocol determines the dose-dependent cytotoxic effects of this compound on cancer cells.
Materials:
-
HCC cell line (e.g., HEP3B)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours.[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
Materials:
-
HCC cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with freshly prepared this compound-containing medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
Protocol 3: Comet Assay (Modified for Oxidized DNA Lesions)
This protocol is used to measure the accumulation of oxidized DNA lesions in cells following this compound treatment.[1]
Materials:
-
HCC cell line
-
This compound
-
Comet assay kit
-
Formamidopyrimidine-DNA glycosylase (FPG)
Procedure:
-
Treat HCC cells with this compound or a vehicle control for a specified time (e.g., 48 hours).[1]
-
Harvest the cells and perform the comet assay according to the manufacturer's instructions, with the modification of including an FPG treatment step to specifically detect oxidized DNA bases.
-
Analyze the comet tails using appropriate imaging software to quantify the extent of DNA damage. An increased tail moment is indicative of accumulated DNA damage.[1]
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to verify that AP-2α directly binds to the promoter regions of target DDR genes and that this binding is affected by this compound.[1]
Materials:
-
HCC cell line
-
This compound
-
ChIP assay kit
-
Antibody against AP-2α
-
Primers for the promoter regions of TOP2A, NUDT1, POLD1, and PARP1
-
qPCR reagents and instrument
Procedure:
-
Treat HCC cells with this compound or a vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the chromatin using an antibody specific for AP-2α.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of the target DDR genes to quantify the amount of precipitated DNA.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical workflow for in vitro experiments with this compound.
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
| Experiment | Readout | Vehicle Control | This compound Treatment | Expected Outcome |
| Cytotoxicity Assay | Cell Viability (%) | 100% | Dose-dependent decrease | Determination of IC50 |
| Clonogenic Assay | Number of Colonies | High | Dose-dependent decrease | Inhibition of proliferation |
| Comet Assay | Tail Moment | Low | Increased | Accumulation of DNA damage |
| ChIP-qPCR | Fold Enrichment | High | Decreased | Reduced AP-2α binding |
| RT-qPCR | Relative Gene Expression | High | Decreased | Downregulation of DDR genes |
Conclusion
This compound presents a promising therapeutic strategy by targeting the AP-2α-mediated DNA damage repair pathway in cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of this compound and further explore its potential as an anti-cancer agent. Careful experimental design and data analysis are crucial for elucidating the full spectrum of its cellular and molecular effects.
References
Application Notes and Protocols for LEI110 in HepG2 and U2OS Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LEI110, a potent inhibitor of the transcription factor AP-2α, in hepatocellular carcinoma (HepG2) and osteosarcoma (U2OS) cell lines. The protocols detailed below are based on established methodologies and the known mechanism of action of this compound.
This compound in HepG2 Cell Line
Introduction
This compound has been identified as a small-molecule inhibitor that targets the transcription factor AP-2α. In hepatocellular carcinoma (HCC) cells such as HepG2, this compound has been shown to induce DNA damage and eradicate cancer cells by inhibiting the transcriptional activity of AP-2α.[1][2] AP-2α is a crucial transcription modulator in HCC, and its inhibition by this compound leads to the downregulation of critical DNA damage repair (DDR) genes, including TOP2A, NUDT1, POLD1, and PARP1.[1][2] This sensitizes the cancer cells to DNA-damaging agents, presenting a promising therapeutic strategy.[1][2]
Data Presentation
| Parameter | Cell Line | Value | Reference |
| Target | HepG2 | AP-2α | [1][2] |
| Effect | HepG2 | Induces DNA damage, Inhibits DNA repair pathways | [1] |
| Downregulated Genes | HepG2 | TOP2A, NUDT1, POLD1, PARP1 | [1] |
| Synergistic Effect | HepG2 | Hydroperoxide, Hydroxyurea, TH5487 (OGG1 inhibitor), Cisplatin | [1] |
Experimental Protocols
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
This protocol determines the cytotoxic effects of this compound on HepG2 cells.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
This assay quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and treat with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
This protocol is to confirm the target engagement and downstream effects of this compound.
-
Procedure:
-
Treat HepG2 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against AP-2α, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization
Caption: this compound signaling pathway in HepG2 cells.
This compound in U2OS Cell Line
Introduction
While direct studies of this compound in the U2OS (human osteosarcoma) cell line are not yet available, its known mechanism of action in other cancer cells provides a strong rationale for its investigation in this context. U2OS cells are a well-established model for studying DNA damage and repair pathways.[3] The target of this compound, AP-2α, is a transcription factor known to play a role in the development and progression of various cancers.[4] Given that this compound induces DNA damage by inhibiting AP-2α-mediated transcription of DNA repair genes in HCC, it is hypothesized that this compound could have a similar effect in U2OS cells, which are also susceptible to DNA damaging agents.
Proposed Application and Rationale
Based on its known mechanism, this compound is proposed as a tool to:
-
Induce DNA damage in U2OS cells: By inhibiting AP-2α, this compound may downregulate DNA repair genes in U2OS cells, leading to an accumulation of DNA lesions.
-
Sensitize U2OS cells to other chemotherapeutic agents: The inhibition of DNA repair pathways could enhance the efficacy of DNA-damaging drugs or radiation therapy in U2OS cells.
Experimental Protocols
-
Cell Line: U2OS (human osteosarcoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Subculture: Split confluent cultures 1:3 to 1:10 once or twice a week using trypsin/EDTA.[5]
-
Procedure: Follow the MTT assay protocol described for HepG2 cells to determine the optimal concentration range and the IC50 value of this compound in U2OS cells.
This protocol assesses the ability of this compound to induce DNA double-strand breaks.
-
Procedure:
-
Seed U2OS cells on coverslips in a 24-well plate.
-
Treat cells with this compound at its predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell.
-
This assay evaluates the long-term effect of this compound on the reproductive viability of U2OS cells.
-
Procedure:
-
Seed a known number of U2OS cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction.
-
Visualization
Caption: Experimental workflow for this compound in U2OS cells.
References
- 1. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U2OS Cells [cytion.com]
- 4. The biological characteristics of transcription factors AP-2α and AP-2γ and their importance in various types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols for LEI110 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of LEI110, a dual inhibitor of Activator Protein-2 alpha (AP-2α) and the HRAS-like suppressor (HRASLS) family of enzymes, in mouse xenograft models for preclinical cancer research.
Introduction
This compound is a small molecule inhibitor with a dual mechanism of action, making it a promising candidate for cancer therapy. It functions as an inhibitor of AP-2α, a transcription factor implicated in the regulation of DNA damage repair (DDR) genes. By inhibiting AP-2α, this compound can suppress the transcription of key DDR proteins, leading to increased DNA damage in cancer cells. Additionally, this compound is a pan-inhibitor of the HRASLS family of thiol hydrolases (also known as phospholipase A and acyltransferase (PLAAT) family), including PLAAT2, PLAAT3, and PLAAT5. This inhibition can modulate lipid metabolism and cellular signaling pathways.
Recommended Dosage of this compound for Mouse Xenograft Models
The recommended dosage of this compound for mouse xenograft models is based on currently available preclinical data. Researchers should consider the specific tumor model and experimental goals when determining the optimal dosage.
| Parameter | Recommendation | Study Context | Citation |
| Efficacy Dosage | 5 mg/kg | Breast cancer lung metastasis model | |
| Route of Administration | Intraperitoneal (i.p.) injection | Breast cancer lung metastasis model | |
| Dosing Frequency | Once every two days | Breast cancer lung metastasis model | |
| Treatment Duration | 3 weeks | Breast cancer lung metastasis model | |
| Toxicity Assessment | Single dose of 10 mg/kg | Acute liver toxicity assessment in mice | [1] |
Note: The 10 mg/kg dosage was used in a single-dose toxicity study and showed no obvious acute liver toxicity[1]. The 5 mg/kg dosage was used in an efficacy study for inhibiting breast cancer lung metastasis. Further dose-response studies are recommended for different cancer types and xenograft models to determine the optimal therapeutic window.
Signaling Pathway of this compound
References
Application Notes and Protocols for In Vivo Administration of LEI110
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI110 is a novel small-molecule inhibitor of the transcription factor Activator Protein-2 alpha (AP-2α). By inhibiting AP-2α, this compound disrupts the DNA damage repair (DDR) pathways in cancer cells, particularly in hepatocellular carcinoma (HCC). This leads to an accumulation of DNA damage, sensitizing the cancer cells to the effects of DNA-damaging agents and inhibiting tumor growth. These application notes provide a generalized protocol for the in-vivo administration of this compound for preclinical efficacy studies in animal models.
Disclaimer: As of the latest available information, specific in vivo administration protocols for this compound have not been published. The following protocols are based on established methodologies for the in vivo administration of small-molecule inhibitors in similar preclinical research settings. Researchers must perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental design.
Mechanism of Action of this compound
This compound functions by binding to and inhibiting the transcriptional activity of AP-2α. AP-2α is a key regulator of several genes involved in the DNA damage response, including TOP2A, NUDT1, POLD1, and PARP1. By suppressing the expression of these genes, this compound impairs the ability of cancer cells to repair DNA damage, leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound Action
Caption: this compound inhibits AP-2α, blocking DDR gene transcription and leading to apoptosis.
Experimental Protocols
General Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel compound like this compound in a tumor xenograft model.
Caption: A general experimental workflow for in vivo testing of this compound.
Preparation of this compound Formulation for In Vivo Administration
The choice of vehicle is critical for the solubility and bioavailability of the compound. As this compound is a small molecule, it is likely to have poor water solubility. Common vehicles for such compounds are listed below. It is imperative to test the solubility of this compound in various vehicles to determine the most suitable one.
Table 1: Common Vehicles for In Vivo Administration of Small Molecule Inhibitors
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Oral (gavage), Intraperitoneal (IP) | A common vehicle for poorly soluble compounds. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Oral (gavage) | Forms a suspension for oral administration. |
| 10% DMSO in Corn Oil | Intraperitoneal (IP), Subcutaneous (SC) | Suitable for lipophilic compounds. |
| Saline (0.9% NaCl) | Intravenous (IV), Intraperitoneal (IP) | Only if the compound is sufficiently water-soluble. |
Protocol for Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO by vortexing. Gentle heating may be applied if necessary.
-
Add PEG300 and vortex until a clear solution is formed.
-
Add Tween 80 and vortex thoroughly.
-
Add saline to the final volume and vortex until the solution is homogeneous.
-
The final formulation should be prepared fresh before each administration.
Administration Routes and Procedures
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
1. Oral Administration (Gavage)
-
Procedure:
-
Gently restrain the animal (e.g., mouse or rat).
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.
-
Insert the gavage needle gently into the esophagus and deliver the this compound formulation.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Typical Volume: 5-10 mL/kg for mice.
2. Intraperitoneal (IP) Injection
-
Procedure:
-
Restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the this compound formulation.
-
-
Typical Volume: 10-20 mL/kg for mice.
3. Intravenous (IV) Injection
-
Procedure:
-
Place the animal in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
-
Inject the this compound formulation slowly.
-
-
Typical Volume: 5 mL/kg for mice.
Dose-Finding and Efficacy Study Design
A preliminary dose-finding study is crucial to determine the maximum tolerated dose (MTD) of this compound.
Table 2: Example Dose-Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle | - | Selected Route | Daily | 3-5 |
| 2 | This compound | Low Dose (e.g., 10) | Selected Route | Daily | 3-5 |
| 3 | This compound | Mid Dose (e.g., 30) | Selected Route | Daily | 3-5 |
| 4 | This compound | High Dose (e.g., 100) | Selected Route | Daily | 3-5 |
Monitoring during the study:
-
Body Weight: Measure daily or every other day. A weight loss of more than 15-20% is a common sign of toxicity.
-
Clinical Signs: Observe for changes in behavior, posture, and activity.
-
Tumor Volume: Measure with calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.
Table 3: Example Efficacy Study Design (Xenograft Model)
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle Control | - | Selected Route | Daily | 8-10 |
| 2 | This compound | MTD or Efficacious Dose | Selected Route | Daily | 8-10 |
| 3 | Positive Control (Standard-of-care) | Varies | Varies | Varies | 8-10 |
| 4 | This compound + Positive Control | Combination Doses | Selected Route | Daily | 8-10 |
Data Presentation and Analysis
All quantitative data should be summarized in tables and presented graphically (e.g., tumor growth curves).
Table 4: Example of Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (50 mg/kg) | 750 ± 90 | 50% |
| Positive Control | 600 ± 80 | 60% |
| This compound + Positive Control | 300 ± 50 | 80% |
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Conclusion
These application notes provide a foundational framework for conducting in vivo studies with this compound. It is critical to reiterate that the specific parameters for this compound, such as the optimal vehicle, dose, and administration route, must be empirically determined through careful preliminary studies. Adherence to ethical guidelines for animal research and institutional protocols is mandatory throughout all experimental procedures.
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with LEI110
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a ligand with its target protein within the complex environment of a cell. The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a protein binds to a ligand, it often becomes more resistant to heat-induced unfolding and aggregation. By subjecting cells or cell lysates to a temperature gradient, the amount of soluble, non-aggregated protein at each temperature can be quantified, typically by Western blotting. A shift in the melting curve of the target protein to a higher temperature in the presence of a compound is indicative of direct target engagement.
LEI110 has been identified as a small molecule inhibitor of the transcription factor AP-2 alpha (AP-2α), a protein implicated in the regulation of gene expression involved in cell differentiation, proliferation, and apoptosis.[1][2] Verifying the direct binding of this compound to AP-2α in a cellular context is a critical step in understanding its mechanism of action and for the development of this compound as a potential therapeutic agent. These application notes provide a detailed protocol for performing CETSA to confirm the intracellular target engagement of this compound with AP-2α.
Signaling Pathway of AP-2α
Transcription factor AP-2 alpha (TFAP2A) is a sequence-specific DNA-binding protein that plays a crucial role in embryonic development and the regulation of gene expression.[3][4] It can act as both a transcriptional activator and repressor, influencing a wide array of cellular processes. AP-2α binds to specific GC-rich DNA sequences in the regulatory regions of target genes, thereby controlling their transcription.[5] Its dysregulation has been linked to various diseases, including cancer.[1] this compound is hypothesized to directly bind to AP-2α, thereby modulating its transcriptional activity.
Experimental Workflow for CETSA
The CETSA protocol involves several key steps, beginning with the treatment of cultured cells with the compound of interest, followed by a heat challenge across a range of temperatures. Subsequently, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation. Finally, the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.
Detailed Experimental Protocol
This protocol is designed for the validation of this compound engagement with its intracellular target, AP-2α, using a traditional Western blot-based CETSA approach.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing AP-2α (e.g., HEK293T, HepG2, or a relevant cancer cell line).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-AP-2α antibody.
-
Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Heat Challenge:
-
After incubation, wash the cells with PBS and harvest them by scraping or trypsinization.
-
Resuspend the cells in PBS containing protease inhibitors to a final concentration of 2 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately after heating, cool the samples to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize the protein concentration of all samples with PBS.
-
Add Laemmli sample buffer to the normalized samples and boil for 5 minutes at 95°C.
-
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AP-2α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis
-
Densitometry: Quantify the band intensities for AP-2α and the loading control for each sample using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the AP-2α band intensity to the corresponding loading control band intensity. Further, normalize these values to the intensity of the lowest temperature point (e.g., 40°C) for both the DMSO and this compound-treated groups.
-
Melting Curve Generation: Plot the normalized, relative protein abundance against the temperature for both the DMSO and this compound-treated samples.
-
Thermal Shift (ΔTm): Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both curves. The difference in Tm between the this compound-treated and DMSO-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
Quantitative Data Summary
The following table represents hypothetical data from a CETSA experiment with this compound and AP-2α, illustrating the expected stabilization effect. The values are normalized relative to the signal at the lowest temperature for each condition.
| Temperature (°C) | Normalized AP-2α Abundance (DMSO) | Normalized AP-2α Abundance (10 µM this compound) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.65 | 0.92 |
| 55 | 0.45 | 0.80 |
| 58 | 0.25 | 0.60 |
| 61 | 0.10 | 0.40 |
| 64 | 0.05 | 0.20 |
| 67 | 0.01 | 0.10 |
| 70 | 0.00 | 0.05 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No AP-2α signal in Western blot | Low endogenous expression of AP-2α in the chosen cell line. Inefficient primary antibody. Insufficient protein loading. | Use a cell line with higher AP-2α expression or an overexpression system. Test different anti-AP-2α antibodies and optimize the dilution. Increase the amount of protein loaded per lane. |
| High background on Western blot | Insufficient blocking. Primary or secondary antibody concentration is too high. Inadequate washing. | Increase blocking time or use a different blocking agent. Titrate antibody concentrations. Increase the number and duration of wash steps. |
| No observable thermal shift | This compound is not cell-permeable or does not stabilize AP-2α under the tested conditions. Incorrect temperature range for the heat challenge. | Confirm the cell permeability of this compound using a different assay. Optimize the temperature gradient to better define the melting curve of AP-2α. Test a broader range of this compound concentrations. |
| High variability between replicates | Inconsistent cell handling or treatment. Uneven heating in the thermal cycler. Inaccurate protein quantification or loading. | Ensure consistent cell densities and treatment times. Use a calibrated thermal cycler. Be meticulous with pipetting for protein quantification and loading. |
References
- 1. The comprehensive investigation of transcription factor AP-2 alpha in lung adenocarcinoma - Liao - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. TFAP2A - Wikipedia [en.wikipedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. portlandpress.com [portlandpress.com]
Application Notes and Protocols: Utilizing LEI110 in Competitive Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI110 is a potent and selective α-ketoamide-based inhibitor of the HRASLS family of thiol hydrolases, which includes Phospholipase A2 Group XVI (PLA2G16), HRASLS2, RARRES3, and iNAT.[1][2][3] Competitive activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to identify and characterize enzyme inhibitors within complex biological systems.[4][5][6] This document provides detailed application notes and protocols for the use of this compound as a competitive inhibitor in ABPP experiments to study the activity and function of the HRASLS family of enzymes.
Competitive ABPP with this compound allows for the assessment of its inhibitory potency and selectivity against its target enzymes in native biological samples.[1][2][3] The general principle involves the pre-incubation of a proteome with this compound, followed by the addition of a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. The ABP, often tagged with a reporter group (e.g., a fluorophore or biotin), will label the active enzymes that have not been inhibited by this compound. A reduction in ABP labeling in the presence of this compound indicates target engagement and can be quantified to determine inhibitory potency (e.g., IC50 values).
Key Applications
-
Determination of the inhibitory potency (IC50) of this compound against HRASLS family members.
-
Assessment of the selectivity of this compound within a complex proteome.
-
Functional investigation of the HRASLS family of enzymes in various cellular and tissue contexts.
-
Screening for and characterization of other novel inhibitors of the HRASLS family.
Data Presentation
Quantitative Inhibition Data for this compound
The following tables summarize the reported inhibitory potency of this compound against members of the HRASLS protein family.
| Target Protein | pIC50 ± SEM (n=3) |
| PLA2G16 | 7.0 ± 0.1 |
| HRASLS2 | 6.8 ± 0.1 |
| RARRES3 | 6.8 ± 0.1 |
| iNAT | 7.6 ± 0.1 |
Table 1: pIC50 values of this compound against HRASLS protein family members determined by competitive ABPP using the fluorescent probe MB064.[3]
| Parameter | Value |
| Ki for PLA2G16 | 20 nM |
Table 2: Inhibitory constant (Ki) of this compound for PLA2G16.[1][2][3]
Experimental Protocols & Visualizations
Competitive ABPP Experimental Workflow
The following diagram illustrates the general workflow for a competitive ABPP experiment using this compound.
Figure 1: General workflow for competitive ABPP with this compound.
Protocol 1: Gel-Based Competitive ABPP for IC50 Determination of this compound
This protocol describes how to determine the IC50 value of this compound against its target enzymes in a complex proteome using a fluorescently-tagged ABP.
Materials:
-
Proteome source (e.g., cell pellets or tissue)
-
Lysis Buffer (e.g., PBS, pH 7.4, with protease inhibitors)
-
This compound stock solution (in DMSO)
-
Activity-Based Probe (ABP) stock solution (e.g., MB064 in DMSO)
-
4x SDS-PAGE loading buffer
-
BCA protein assay kit or similar
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Homogenize cells or tissues in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant (proteome lysate).
-
Determine the protein concentration of the lysate using a BCA assay. Adjust the concentration to a working stock (e.g., 1 mg/mL).
-
-
Competitive Inhibition:
-
Prepare serial dilutions of this compound in DMSO.
-
In microcentrifuge tubes, add a fixed amount of proteome lysate (e.g., 50 µg in 50 µL).
-
Add 1 µL of the this compound serial dilutions or vehicle (DMSO) to the respective tubes.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Probe Labeling:
-
Add the fluorescent ABP (e.g., MB064) to each tube to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Sample Preparation for SDS-PAGE:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
After electrophoresis, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the fluorophore on the ABP.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the target enzymes using densitometry software.
-
Normalize the fluorescence intensity of each this compound-treated sample to the vehicle control.
-
Plot the normalized intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
This compound acts as a pan-inhibitor of the HRASLS family of thiol hydrolases.[1][2] PLA2G16, a member of this family, is involved in lipolysis and the release of arachidonic acid.[1] By inhibiting PLA2G16, this compound can reduce these downstream effects.
Figure 2: Inhibition of the HRASLS family by this compound.
Protocol 2: Chemoproteomic Selectivity Profiling of this compound
This protocol outlines a more advanced, gel-free approach to assess the selectivity of this compound across a broader range of enzymes in the proteome using a biotinylated ABP followed by mass spectrometry.
Materials:
-
Proteome source (e.g., cell pellets or tissue)
-
Lysis Buffer
-
This compound stock solution (in DMSO)
-
Biotinylated Activity-Based Probe (e.g., FP-biotin or a biotinylated version of MB064)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Trypsin (mass spectrometry grade)
-
Buffers for reduction and alkylation (DTT and iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Proteome Preparation and Competitive Inhibition:
-
Prepare proteome lysate as described in Protocol 1.
-
Treat the proteome with this compound (at a concentration where it inhibits its primary targets, e.g., 10 µM) or vehicle (DMSO) and incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the biotinylated ABP to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled lysates and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer suitable for enzymatic digestion.
-
Reduce the captured proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the peptides using a suitable proteomics software package.
-
Compare the spectral counts or peptide intensities of proteins enriched from the this compound-treated sample versus the vehicle control.
-
A significant reduction in the signal for a particular protein in the this compound-treated sample indicates that it is a target of this compound. The HRASLS family members should show a significant decrease in signal. Other proteins that show a decrease are potential off-targets.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition observed | This compound is inactive. | Verify the integrity and concentration of the this compound stock. |
| Insufficient incubation time. | Increase the pre-incubation time of this compound with the proteome. | |
| Target enzyme is not active or present. | Use a positive control proteome known to express active HRASLS enzymes. | |
| High background in gel-based assay | Non-specific binding of the ABP. | Decrease the concentration of the ABP or the incubation time. |
| Insufficient washing (for chemoproteomics). | Increase the number and stringency of the wash steps. | |
| Variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing. |
| Inconsistent protein concentration. | Carefully measure and normalize protein concentrations before starting. |
Conclusion
This compound is a valuable chemical tool for studying the HRASLS family of thiol hydrolases. The competitive ABPP protocols described herein provide a framework for researchers to investigate the inhibitory activity and selectivity of this compound and to probe the function of its target enzymes in various biological contexts. These methods can be adapted for screening new inhibitors and for broader chemoproteomic studies to understand the role of this enzyme family in health and disease.
References
- 1. Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Molecular Docking Studies of LEI110 with AP-2α: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of LEI110, a small-molecule inhibitor, with the human transcription factor Activator Protein-2α (AP-2α). This document is intended to guide researchers in replicating and expanding upon these findings in the context of drug discovery and development, particularly for hepatocellular carcinoma (HCC).
Introduction
Transcription factor AP-2α, encoded by the TFAP2A gene, is a critical regulator of gene expression involved in various cellular processes, including development, differentiation, and carcinogenesis.[1] In hepatocellular carcinoma, AP-2α has been shown to modulate the transcription of key DNA damage repair (DDR) genes, including TOP2A, NUDT1, POLD1, and PARP1.[2][3] The small molecule this compound has been identified as a potent inhibitor of AP-2α, demonstrating anti-tumor activity in HCC cell lines.[2] Molecular docking studies are instrumental in elucidating the binding mode and affinity of this compound to AP-2α, providing a structural basis for its inhibitory mechanism.
Data Presentation
The following table summarizes the quantitative data from a representative molecular docking simulation of this compound with the DNA-binding domain of human AP-2α. The binding affinity is a measure of the strength of the interaction between the ligand (this compound) and the protein (AP-2α).
| Ligand | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) |
| This compound | Human AP-2α (DNA-binding domain) | 8J0L | AutoDock Vina | -8.5 |
Note: The binding affinity represents the predicted free energy of binding for the top-ranked docking pose. A more negative value indicates a stronger predicted binding affinity.
Experimental Protocols
This section provides a detailed methodology for performing molecular docking of this compound with AP-2α using UCSF Chimera and AutoDock Vina.
Preparation of the Receptor (AP-2α)
-
Obtain Protein Structure: Download the crystal structure of the human AP-2α DNA-binding domain from the Protein Data Bank (PDB ID: 8J0L).[4]
-
Clean the Protein Structure:
-
Open the PDB file in UCSF Chimera.
-
Remove any non-essential molecules, such as water, ions, and co-crystallized ligands or DNA, from the structure.
-
-
Prepare the Receptor for Docking:
-
Use the "Dock Prep" tool in Chimera.
-
This process will add hydrogen atoms to the protein, assign partial charges using the AMBER ff14SB force field, and remove any lone pairs and non-standard atom types.
-
Save the prepared receptor structure in the PDBQT format (.pdbqt).
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure:
-
Retrieve the 3D structure of this compound from the PubChem database (CID: 156013201).[5]
-
Download the structure in SDF or MOL2 format.
-
-
Prepare the Ligand for Docking:
-
Open the ligand file in UCSF Chimera.
-
Use the "Dock Prep" tool to add hydrogens and assign Gasteiger partial charges.
-
Save the prepared ligand in the PDBQT format (.pdbqt).
-
Molecular Docking with AutoDock Vina
-
Software: This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.
-
Grid Box Generation:
-
For a blind docking approach, where the binding site is not known, the grid box should encompass the entire protein.
-
Load the prepared AP-2α PDBQT file into Chimera.
-
Open the AutoDock Vina tool within Chimera.
-
Define the center and dimensions of the grid box to cover the entire surface of the AP-2α protein. A suggested starting point for the grid box dimensions for PDB ID 8J0L would be approximately 60 x 60 x 60 Å, centered on the geometric center of the protein.
-
-
Docking Parameters:
-
Exhaustiveness: Set the exhaustiveness of the search to a value of 32. A higher exhaustiveness increases the computational effort but improves the reliability of the results.[6]
-
Number of Binding Modes: Set the number of binding modes to generate to 10. This will provide a range of potential binding poses with their corresponding binding affinities.
-
-
Execution:
-
Specify the prepared receptor (AP-2α) and ligand (this compound) PDBQT files.
-
Define an output file name for the docking results.
-
Run the AutoDock Vina calculation.
-
-
Analysis of Results:
-
The output file will contain the coordinates of the docked ligand poses in PDBQT format, along with their predicted binding affinities.
-
Visualize the docked poses in UCSF Chimera to analyze the interactions between this compound and the amino acid residues of AP-2α.
-
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
-
Mandatory Visualization
AP-2α Signaling in Hepatocellular Carcinoma
The following diagram illustrates the central role of AP-2α in regulating DNA damage repair and its interaction with other key signaling pathways in the context of hepatocellular carcinoma.
Caption: AP-2α signaling pathway in HCC.
Molecular Docking Workflow
This diagram outlines the key steps involved in the molecular docking protocol described above.
Caption: Molecular docking workflow.
References
- 1. The biological characteristics of transcription factors AP-2α and AP-2γ and their importance in various types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. 2-oxo-5-phenyl-N-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenethyl)pentanamide | C25H23F3N2O3 | CID 156013201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Application Notes and Protocols for LEI110 Treatment in Hepatocellular Carcinoma (HCC) Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LEI110, a novel small-molecule inhibitor, to induce DNA damage in hepatocellular carcinoma (HCC) cells. The information is based on the findings from a key study demonstrating this compound's efficacy in targeting the transcription factor AP-2α, a critical modulator of DNA damage repair (DDR) genes in HCC.[1][2] This document includes detailed protocols for relevant experiments and summarizes key quantitative data to facilitate the application of this compound in a research setting.
Introduction
Hepatocellular carcinoma is a primary liver malignancy with a poor prognosis, often associated with resistance to conventional therapies.[3] A crucial mechanism for cancer cell survival is the upregulation of DNA damage repair (DDR) pathways, which allows tumor cells to withstand the genomic instability inherent in their rapid proliferation.[4][5]
Recent research has identified a unique cluster of "deletion-up" DDR genes that are overexpressed in HCC and are associated with unfavorable patient outcomes. The transcription factor AP-2α has been shown to directly modulate the expression of critical DDR genes, including TOP2A, NUDT1, POLD1, and PARP1.[1][2] this compound has been identified as a potent and specific small-molecule inhibitor of AP-2α.[1][2] By inhibiting AP-2α, this compound disrupts the DDR machinery in HCC cells, leading to an accumulation of DNA damage and subsequent cell death.[1][[“]] Furthermore, this compound has been shown to sensitize HCC cells to other DNA damage-inducing agents, highlighting its potential in combination therapies.[1][2]
Mechanism of Action
This compound functions by binding to and inhibiting the transcriptional activity of AP-2α.[1][2] This inhibition leads to the downregulation of AP-2α's target genes, which are essential components of the DNA damage repair pathways. The suppression of these DDR genes results in the accumulation of DNA lesions, particularly oxidized DNA lesions, within the HCC cells.[1] This sustained DNA damage triggers cell cycle arrest and ultimately leads to the eradication of the cancer cells. The stabilization of AP-2α by this compound, as observed in Cellular Thermal Shift Assays (CETSA), validates the direct binding and engagement of this compound with its target.[1][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | IC50 (µM) |
| HEP3B | ~5 |
| Huh7 | ~10 |
| MHCC-97H | ~12 |
| SNU387 | ~15 |
| Data extracted from dose-response curves presented in the primary research.[[“]] |
Table 2: Effect of this compound on Proliferation and Clonogenic Ability of HEP3B Cells
| Treatment | Proliferation Ability (relative to control) | Clonogenic Ability (relative to control) |
| This compound (10 µM) | ~50% reduction | ~75% reduction |
| Data estimated from graphical representations in the primary research.[[“]] |
Table 3: Downregulation of DDR Gene mRNA Levels in HEP3B Cells after this compound Treatment
| Gene | mRNA Level Change after 24h | mRNA Level Change after 48h |
| TOP2A | Significant decrease | Further significant decrease |
| NUDT1 | Significant decrease | Further significant decrease |
| PARP1 | Significant decrease | Further significant decrease |
| POLD1 | Significant decrease | Further significant decrease |
| Based on quantitative PCR data from the primary research.[1] |
Table 4: Synergy Scores of this compound with DNA Damage-Inducing Reagents
| Reagent | Synergy Score (ZIP method) |
| H₂O₂ | >10 (Strongly synergistic) |
| Cisplatin | >10 (Strongly synergistic) |
| TH5487 (OGG1 inhibitor) | >10 (Strongly synergistic) |
| Hydroxyurea | >10 (Strongly synergistic) |
| Synergy scores calculated using the ZIP method as reported in the primary research.[[“]] |
Mandatory Visualizations
Caption: this compound inhibits AP-2α, leading to decreased DDR gene expression, increased DNA damage, and HCC cell death.
Caption: A general workflow for investigating the effects of this compound on HCC cells.
Experimental Protocols
Cell Culture
-
Cell Lines: Human HCC cell lines HEP3B, SNU387, Huh7, and MHCC-97H can be used.[2]
-
Culture Media:
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CCK-8)
-
Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-50 µM) for 72 hours.[1]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blotting for DNA Damage Markers
-
Seed HCC cells in 6-well plates and treat with this compound (e.g., 10 µM) for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a DNA damage marker (e.g., γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for γH2AX Foci
-
Seed HCC cells on coverslips in 24-well plates.[2]
-
Treat the cells with this compound (e.g., 10 µM) for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[2]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize the γH2AX foci using a fluorescence microscope.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-link protein-DNA complexes in HCC cells by treating with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the cross-linking reaction with 0.125 M glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an antibody against AP-2α or a control IgG overnight at 4°C.
-
Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the promoter regions of the target DDR genes (TOP2A, NUDT1, POLD1, PARP1).
Synergy Experiments
-
Seed HCC cells in a 96-well plate.
-
Treat the cells with increasing concentrations of this compound and another DNA damage-inducing agent (e.g., H₂O₂, Cisplatin, TH5487, or hydroxyurea).[1]
-
Incubate for 72 hours.
-
Measure cell viability using the CCK-8 assay as described above.
-
Calculate the synergy score using a synergy calculator (e.g., SynergyFinder with the ZIP method).[1]
Conclusion
This compound represents a promising therapeutic agent for HCC by targeting the AP-2α-mediated DNA damage repair pathway.[1][2] The protocols and data presented here provide a framework for researchers to further investigate the anti-tumor activities of this compound and its potential for clinical application, particularly in combination with other DNA-damaging therapies.
References
- 1. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blog.alphalifetech.com [blog.alphalifetech.com]
- 6. consensus.app [consensus.app]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picornaviruses represent a large family of non-enveloped, positive-sense single-stranded RNA viruses that are responsible for a wide range of human and animal diseases, including the common cold, poliomyelitis, and hand, foot, and mouth disease. The replication of these viruses is critically dependent on the host cell machinery. A key host factor co-opted by many picornaviruses is Phosphatidylinositol 4-kinase IIIβ (PI4KB), a lipid kinase essential for the formation of viral replication organelles. This dependency makes PI4KB a promising target for the development of broad-spectrum antiviral therapies. This document provides detailed application notes and protocols for the use of PI4KB inhibitors, exemplified by compounds with this mechanism of action, in the study of picornavirus entry and replication. While specific data for a compound designated "LEI110" is not available in the public domain, the information presented here for other well-characterized PI4KB inhibitors serves as a comprehensive guide for investigating similar compounds.
Mechanism of Action: The Role of PI4KB in Picornavirus Replication
Picornaviruses remodel intracellular membranes to create specialized structures called replication organelles, where viral RNA replication takes place.[1] The formation and function of these organelles are dependent on a specific lipid environment, particularly the enrichment of phosphatidylinositol 4-phosphate (PI4P).[2][3] PI4KB is recruited to these sites by viral proteins, where it catalyzes the synthesis of PI4P from phosphatidylinositol.[2][3]
The recruitment of PI4KB can occur through different mechanisms depending on the picornavirus genus. For many enteroviruses, this recruitment is thought to be mediated by the viral protein 3A, which interacts with host factors like GBF1 and ACBD3.[4] For Aichi virus (a kobuvirus), the recruitment of PI4KB is mediated by an interaction between viral non-structural proteins and the host protein ACBD3, which in turn binds to PI4KB.[2][3]
PI4P lipids at the replication organelles are crucial for the recruitment of the viral RNA-dependent RNA polymerase (3Dpol) and other components of the replication complex, thereby facilitating viral RNA synthesis.[2] By inhibiting the enzymatic activity of PI4KB, compounds like this compound are expected to prevent the formation of PI4P-rich replication organelles, thus halting viral replication.[2][4]
Quantitative Data for Representative PI4KB Inhibitors
The following table summarizes the antiviral activity of several known PI4KB inhibitors against various picornaviruses. This data can serve as a benchmark for evaluating the potency of new inhibitors like this compound.
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Reference |
| A4(1) | Poliovirus | Replicon Assay | HeLa | 12 µM (IC50) | >100 µM | [4] |
| E5(1) | Poliovirus | Replicon Assay | HeLa | 16 µM (IC50) | >100 µM | [4] |
| E7(2) | Poliovirus | Replicon Assay | HeLa | 3.2 µM (IC50) | >50 µM | [4] |
| T-00127-HEV1 | Aichi Virus | Replicon Assay | Vero | ~5 µM (almost complete inhibition) | Not specified | [2] |
| Bithiazole Derivative 1 | Enterovirus-A71 | CPE Assay | Not specified | Low µM | Not specified | [5] |
| Bithiazole Derivative 2 | Coxsackievirus B3 | CPE Assay | Not specified | Low µM | Not specified | [5] |
| Bithiazole Derivative 2 | Human Rhinovirus 2 | CPE Assay | Not specified | Low µM | Not specified | [5] |
| Bithiazole Derivative 2 | Human Rhinovirus 14 | CPE Assay | Not specified | Low µM | Not specified | [5] |
Experimental Protocols
Antiviral Activity Assay (CPE Reduction Assay)
This protocol is designed to determine the 50% effective concentration (EC50) of a PI4KB inhibitor against a specific picornavirus.
Materials:
-
Host cell line susceptible to the picornavirus of interest (e.g., HeLa, Vero)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Picornavirus stock of known titer (PFU/mL or TCID50/mL)
-
PI4KB inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the experiment, prepare serial dilutions of the PI4KB inhibitor in growth medium.
-
Remove the growth medium from the cell plates and add the diluted inhibitor. Include a "no drug" control (vehicle only, e.g., DMSO) and a "no virus" control.
-
Infect the cells with the picornavirus at a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 48-72 hours. Do not add virus to the "no virus" control wells.
-
Incubate the plates at the optimal temperature for virus replication (e.g., 37°C).
-
At 48-72 hours post-infection, when significant CPE is observed in the "no drug" control wells, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the "no virus" and "no drug" controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro PI4KB Kinase Assay
This protocol is to determine the 50% inhibitory concentration (IC50) of a compound directly against the PI4KB enzyme.
Materials:
-
Recombinant human PI4KB enzyme
-
PI4KB substrate (e.g., phosphatidylinositol)
-
ATP (including radiolabeled [γ-32P]ATP or a system for non-radioactive detection like ADP-Glo™)
-
Kinase reaction buffer
-
PI4KB inhibitor stock solution
-
Microcentrifuge tubes or 96-well plates suitable for kinase assays
-
Method for detecting kinase activity (e.g., scintillation counter, luminometer)
Procedure:
-
Prepare serial dilutions of the PI4KB inhibitor.
-
In a reaction tube or well, combine the recombinant PI4KB enzyme, the kinase reaction buffer, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the PI4KB substrate and ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the kinase activity. For radiolabeled assays, this involves separating the phosphorylated substrate and quantifying the radioactivity. For non-radioactive assays, follow the kit manufacturer's instructions to measure the signal.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is to determine the 50% cytotoxic concentration (CC50) of the PI4KB inhibitor on the host cells.
Materials:
-
Host cell line used in the antiviral assay
-
Complete growth medium
-
PI4KB inhibitor stock solution
-
96-well cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells as for the antiviral assay.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the PI4KB inhibitor. Include a "no drug" control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent.
-
Measure the signal using a plate reader.
-
Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the inhibitor concentration.
Visualizations
Caption: PI4KB signaling pathway in picornavirus replication and its inhibition.
Caption: Experimental workflow for evaluating a PI4KB inhibitor.
Caption: Logical flow of PI4KB inhibition leading to antiviral effect.
References
- 1. Antiviral activity of bioactive phytocompounds against coronavirus: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LEI110 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of LEI110. The following information is intended to address common questions and troubleshooting scenarios that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: Based on available information, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For in vitro assays, it is common practice to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[3][4] It is crucial to use anhydrous, high-purity DMSO as absorbed water can reduce the solubility of many organic compounds.[5]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening and what should I do?
A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit.[3] The DMSO from the stock solution becomes too diluted to keep the compound dissolved.
To troubleshoot this, you can try the following:
-
Lower the final concentration: The intended concentration in your aqueous medium may be too high.
-
Optimize the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid off-target effects (typically below 0.5% v/v), a slight increase may be necessary to maintain solubility.[3][4][6]
-
Use a co-solvent system: Preparing stock solutions in a mixture of solvents (e.g., DMSO/ethanol) might improve solubility upon dilution.[3]
-
Adjust the pH of the aqueous buffer: If this compound has ionizable groups, its solubility may be pH-dependent.[3][7]
Q3: How should I store my this compound stock solutions to ensure stability?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[8][9][10] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and absorption of moisture by the DMSO.[5][6][9] When stored at -80°C, the stock solution can be stable for up to 6 months.[8][10]
Q4: I have observed a color change in my this compound solution. What does this indicate?
A4: A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[9] This can be triggered by exposure to light, air, or impurities in the solvent. It is advisable to prepare a fresh solution and take precautions to protect it from light and air, such as using amber vials and purging with an inert gas.[9]
Data Presentation
The following tables are provided as templates for researchers to record their experimental data on the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubilty (mg/mL) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | User-defined | User-defined | Clear solution |
| Ethanol | 25 | User-defined | User-defined | May require gentle warming |
| PBS (pH 7.4) | 25 | User-defined | User-defined | Expected to be low |
| Water | 25 | User-defined | User-defined | Expected to be very low |
| Other | User-defined | User-defined | User-defined | User-defined |
Table 2: Stability of this compound in Solution
| Solvent | Concentration (mM) | Storage Condition | Time Point | % Remaining (by HPLC) | Degradation Products Observed |
| DMSO | 10 | -20°C, dark | 1 month | User-defined | User-defined |
| DMSO | 10 | -80°C, dark | 6 months | User-defined | User-defined |
| Cell Culture Medium + 10% FBS | 0.01 | 37°C, 5% CO2 | 24 hours | User-defined | User-defined |
| PBS (pH 7.4) | 0.01 | 37°C | 24 hours | User-defined | User-defined |
Experimental Protocols
1. Protocol for Determining Kinetic Solubility
This method provides a rapid assessment of solubility and is suitable for high-throughput screening.[11][12][13]
-
Materials: this compound powder, anhydrous DMSO, phosphate-buffered saline (PBS, pH 7.4), 96-well microtiter plates, plate shaker, nephelometer or UV spectrophotometer with a plate reader.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a microtiter plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM this compound in 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of the solutions using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant using a UV spectrophotometer at the λmax of this compound.
-
The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.
-
2. Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method determines the solubility of a compound at equilibrium and is considered the gold standard.[11][14][15]
-
Materials: this compound powder, buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer.
-
Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, check that there is still undissolved solid at the bottom of the vial.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
3. Protocol for Forced Degradation Study
This study helps to identify potential degradation products and establish the intrinsic stability of this compound.[16][17][18][19]
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC system.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Thermal Degradation: Keep solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting the AP-2α signaling pathway.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound supplier |CAS 2313525-90-3 | PLA2G16 inhibitor | AOBIOUS [aobious.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. LEI 110 Datasheet DC Chemicals [dcchemicals.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijisrt.com [ijisrt.com]
- 19. sgs.com [sgs.com]
Technical Support Center: Overcoming LEI110 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating the off-target effects of LEI110, a known dual inhibitor of the PLAAT enzyme family and the transcription factor AP-2α.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule inhibitor initially identified as a potent, selective pan-inhibitor of the HRAS-like suppressor (HRASLS) family of thiol hydrolases, which includes PLAAT2, PLAAT3, and PLAAT5[1]. More recently, this compound has also been characterized as a potent inhibitor of the transcription factor AP-2α (TFAP2A)[2][3][4]. This polypharmacology means that depending on the experimental context, one of these target sets may be considered an "off-target."
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and modulates proteins other than the intended target of study.[5][6][7] These unintended interactions can lead to misinterpretation of experimental results, where a phenotype is incorrectly attributed to the inhibition of the primary target.[5][8] Given this compound's dual activity, it is crucial to deconvolute which target is responsible for the observed biological effects in any given experiment.
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results across different cell lines: The expression levels of PLAATs and AP-2α may vary between cell lines, leading to different phenotypic outcomes.
-
Discrepancy between in vitro and in-cellulo data: The potency of this compound in a purified enzyme assay might not correlate with its effect in a cellular context.[9]
-
Unexpected or contradictory phenotypes: The observed cellular response may not align with the known function of the intended target.
-
Cellular toxicity at concentrations required for the desired effect: This may suggest that the compound is hitting other essential cellular targets.[6]
Troubleshooting Guides & Experimental Protocols
Strategy 1: Optimizing this compound Concentration
A primary strategy to minimize off-target effects is to use the lowest effective concentration of the inhibitor.[6]
Experiment: Dose-Response Curve
Objective: To determine the minimal concentration of this compound that elicits the desired on-target phenotype while minimizing off-target engagement.
Detailed Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well format (e.g., 96-well plate) at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your desired solvent (e.g., DMSO). A common starting concentration is 10 mM, with a final concentration range in the assay from 10 µM down to picomolar concentrations. Also, prepare a vehicle control (DMSO only).
-
Cell Treatment: Treat the cells with the different concentrations of this compound and the vehicle control. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Incubation: Incubate the cells for a predetermined time, based on the biological process you are studying.
-
Phenotypic Readout: Measure the desired phenotype. This could be cell viability (e.g., using a CellTiter-Glo® assay), target protein phosphorylation (by Western blot or ELISA), or gene expression (by qPCR).
-
Data Analysis: Plot the phenotypic response against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration).
Data Presentation:
| This compound Conc. (nM) | On-Target Effect (% Inhibition of PLAAT3 activity) | Off-Target Effect (% Inhibition of AP-2α activity) | Cell Viability (%) |
| 10000 | 100 | 98 | 45 |
| 1000 | 99 | 85 | 75 |
| 100 | 95 | 52 | 92 |
| 10 | 78 | 15 | 98 |
| 1 | 55 | 5 | 100 |
| 0.1 | 20 | 1 | 100 |
This table illustrates hypothetical data to guide experimental interpretation.
Strategy 2: Validating On-Target Engagement
It is crucial to confirm that this compound is engaging its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6]
Experiment: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein (e.g., PLAAT3 or AP-2α) in intact cells.
Detailed Methodology:
-
Cell Treatment: Treat intact cells with a chosen concentration of this compound (typically 5-10 times the EC50) or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
Visualization:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Strategy 3: Genetic Validation
The most rigorous way to confirm that a phenotype is due to the inhibition of a specific target is to use genetic approaches like CRISPR-Cas9 to knock out the target gene.[6]
Experiment: CRISPR-Cas9 Mediated Gene Knockout
Objective: To determine if the genetic removal of the target protein (PLAAT3 or AP-2α) recapitulates the phenotype observed with this compound treatment.
Detailed Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting an early exon of the gene of interest (e.g., PLAAT3 or TFAP2A) into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into your cells. If the vector contains a selection marker, apply the appropriate selection agent.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot and sequencing of the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells matches that of the this compound-treated cells, it strongly suggests the effect is on-target.
Visualization:
Caption: Logical workflow for genetic validation using CRISPR-Cas9.
Strategy 4: Orthogonal Pharmacological Probes
Using a structurally and mechanistically different inhibitor for the same target can help confirm that the observed phenotype is not due to the specific chemical scaffold of this compound.
Signaling Pathways
Understanding the signaling pathways of this compound's targets is essential for designing experiments and interpreting results.
PLAAT3 Signaling Pathway
PLAAT3 is involved in lipid metabolism, specifically in the hydrolysis of phospholipids. Its activity can influence the levels of various lipid signaling molecules.
Caption: Simplified signaling pathway of PLAAT3 and its inhibition by this compound.
AP-2α Signaling Pathway
AP-2α is a transcription factor that plays a role in development and disease, including cancer. It can regulate the expression of genes involved in DNA damage repair.
Caption: Simplified signaling pathway of AP-2α and its inhibition by this compound.
References
- 1. Inhibitor discovery of phospholipases and N-acyltransferases - Leiden University [universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LEI110 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing LEI110, a potent small-molecule inhibitor of the transcription factor AP-2α. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments for achieving maximum inhibition of cancer cell growth, particularly in hepatocellular carcinoma (HCC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor that targets the transcription factor Activator Protein-2 alpha (AP-2α).[[“]][2] In cancer cells, particularly hepatocellular carcinoma, AP-2α promotes the expression of genes involved in DNA damage repair (DDR), such as NUDT1, PARP1, TOP2A, and POLD1.[[“]] By binding to AP-2α, this compound impairs its ability to bind to DNA, leading to the transcriptional suppression of these DDR genes.[[“]] This results in an accumulation of oxidative DNA damage within the cancer cells, ultimately leading to cell death.[[“]]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound solid should be kept at -20°C, where it is stable for at least four years.[[“]] The compound is soluble in ethanol (B145695).[[“]] For experimental use, it is advisable to prepare fresh dilutions from a stock solution. Stock solutions in a suitable solvent like ethanol can also be stored at -20°C.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated cytotoxic effects in various hepatocellular carcinoma (HCC) cell lines, including HEP3B, HUH7, MHCC97H, and MHCC97L.
Q4: What is the optimal concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the specific cell line and experimental conditions. However, dose-response studies have been conducted to determine the half-maximal inhibitory concentration (IC50) in several HCC cell lines. It is recommended to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your assay. The table below provides a summary of reported IC50 values.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in four different hepatocellular carcinoma (HCC) cell lines. This data is derived from dose-response assays and can be used as a starting point for determining the optimal concentration of this compound in your experiments.
| Cell Line | IC50 (µM) |
| HEP3B | ~5 |
| HUH7 | ~10 |
| MHCC97H | ~7.5 |
| MHCC97L | ~12.5 |
Note: The IC50 values are estimated from the dose-response curve presented in Figure 4a of Wang et al., Communications Biology (2024).[2][3]
Experimental Protocols
Protocol for Determining Cell Viability using CCK-8 Assay
This protocol outlines the steps for a Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxicity of this compound on HCC cells.
Materials:
-
This compound
-
Hepatocellular carcinoma (HCC) cell lines (e.g., HEP3B, HUH7, MHCC97H, MHCC97L)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCC cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., ethanol, used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition observed | This compound degradation | Ensure proper storage of this compound at -20°C. Prepare fresh dilutions for each experiment. |
| Incorrect concentration | Verify the calculations for your dilutions. Perform a wider range of concentrations in your dose-response experiment. | |
| Cell line resistance | Some cell lines may be inherently more resistant to this compound. Confirm the sensitivity of your cell line. | |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Pipetting errors | Use calibrated pipettes and be consistent with your pipetting technique. | |
| Precipitation of this compound in media | Low solubility | This compound is soluble in ethanol. Ensure the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.5%). If precipitation occurs at high concentrations, consider using a different solvent or a lower concentration range. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in hepatocellular carcinoma cells.
Experimental Workflow for this compound Dose-Response Assay
Caption: Workflow for determining the IC50 of this compound using a CCK-8 assay.
References
- 1. consensus.app [consensus.app]
- 2. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LEI110 Variability in Experimental Results
Welcome to the technical support center for LEI110. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the reproducibility of experimental results when working with the AP-2α inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of the transcription factor Activator Protein-2 alpha (AP-2α).[1] It functions by stabilizing AP-2α, which impairs its DNA binding activity. This leads to the transcriptional suppression of key DNA damage repair (DDR) genes, including NUDT1, PARP1, TOP2A, and POLD1.[1] The inhibition of these DDR pathways results in the accumulation of oxidized DNA lesions in cancer cells, ultimately leading to their eradication.[1] this compound has also been identified as a selective pan-inhibitor of the HRASLS family of thiol hydrolases.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Based on supplier recommendations, the following conditions should be observed:
| Parameter | Recommendation |
| Storage Temperature | Long-term: -20°C. Short-term (days to weeks): 0 - 4°C. |
| Stability | ≥ 4 years when stored at -20°C. |
| Formulation | This compound is a solid. |
| Solubility | Soluble in DMSO and Ethanol. |
| Handling | Prepare stock solutions in a suitable solvent like DMSO. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). Avoid repeated freeze-thaw cycles of stock solutions. Protect from light. |
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to efficiently eradicate hepatocellular carcinoma (HCC) cell lines.[1] The original study demonstrated its efficacy in HEP3B cells, among others.
Q4: What are the known off-target effects of this compound?
A4: Besides its primary target AP-2α, this compound is also a selective pan-inhibitor of the HRASLS family of thiol hydrolases. When interpreting experimental results, it is important to consider these potential off-target effects.
Troubleshooting Guides
Variability in experimental results can arise from multiple sources. This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common challenge in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to be dispensed across the plate. |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before plating to avoid cell clumping. - Use a consistent cell counting method. - Plate cells evenly across the well. |
| Edge Effects | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - If outer wells must be used, fill them with sterile water or media to create a humidity barrier. |
| Inconsistent Incubation | - Ensure uniform temperature and CO2 levels across the incubator. - Standardize all incubation times. |
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value for this compound can be addressed by examining the following factors.
| Potential Cause | Troubleshooting Steps |
| Variable Cell Health and Passage Number | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the exponential growth phase at the time of the experiment. |
| Compound Instability | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Readout Timing | - Ensure the assay readout is performed at a consistent time point after this compound treatment. |
| Inconsistent Reagent Quality | - Use reagents from the same lot number for a series of experiments. |
Issue 3: Discrepancy Between In-Vitro and Cell-Based Assay Results
A common issue is observing a potent effect in a biochemical assay that does not translate to a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | - Confirm that this compound is permeable to the cell line being used. |
| Cellular Environment Complexity | - The presence of other cellular components can influence inhibitor binding. Consider this complexity when interpreting results. |
| Off-Target Effects in Cells | - The observed cellular phenotype may be a result of this compound acting on multiple targets. |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments involving this compound.
Dual-Luciferase Reporter Assay for AP-2α Activity
This assay is used to measure the effect of this compound on the transcriptional activity of AP-2α. The following protocol is adapted from the study by Wang et al. (2024) and general luciferase assay protocols.
Materials:
-
HEK293T or other suitable cells
-
AP-2α reporter plasmid (containing AP-2α binding sites upstream of a firefly luciferase gene)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System (e.g., Beyotime, RG027)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at a ratio of 10:1 using a suitable transfection reagent.
-
This compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO vehicle control.
-
Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Troubleshooting Luciferase Assay Variability
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to its target protein, AP-2α, in a cellular context.
Materials:
-
HCC cell line (e.g., HEP3B)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Centrifuge
-
Reagents for Western blotting (lysis buffer, antibodies for AP-2α and a loading control like GAPDH)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for 1 hour at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blotting: Analyze the supernatant by Western blotting using an antibody against AP-2α. A loading control should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
CETSA Experimental Workflow
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to measure DNA damage in individual cells following treatment with this compound.
Materials:
-
HCC cell line
-
This compound
-
DMSO (vehicle control)
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Low melting point agarose (B213101)
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for the desired time.
-
Cell Harvesting: Harvest the cells and resuspend in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment).
Comet Assay Logical Flow
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
HCC cell line
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cell culture medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium every 2-3 days, until visible colonies are formed in the control wells.
-
Fixation and Staining: Wash the colonies with PBS, fix with a solution like methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Clonogenic Assay Decision Tree
References
LEI110 stability under long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of LEI110. The information is presented in a question-and-answer format to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound as a solid powder should be stored at -20°C.[1][2][3][4] Several suppliers indicate that under these conditions, the compound is stable for at least two to four years.[1][2][3] To ensure maximum stability, it is also recommended to store the product in a dry and dark place.[3]
Q2: How should I store this compound for short-term use?
For short-term storage, spanning days to weeks, this compound can be stored at 0-4°C.[3][4]
Q3: My vial of this compound arrived at room temperature. Is it still viable?
Yes. This compound is considered stable for several weeks during standard shipping at ambient temperatures.[3] Upon receipt, it is crucial to transfer it to the recommended long-term storage condition of -20°C.[1][3]
Q4: What is the recommended storage for this compound once it is dissolved in a solvent?
Stock solutions of this compound in DMSO can be stored at -20°C for up to two weeks.[2] For short-term storage of a stock solution, 0-4°C is suitable for days to weeks.[3] It is important to minimize freeze-thaw cycles as they can degrade the compound.[5] Consider preparing aliquots for single use to avoid repeated temperature changes.
Q5: What solvents are suitable for dissolving this compound?
This compound is soluble in ethanol (B145695) and DMSO.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at -20°C for long-term storage. If using a stock solution, ensure it was prepared recently and stored appropriately. Consider preparing fresh stock solution from powder. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Difficulty dissolving the compound | Incorrect solvent or low temperature of the solvent. | Ensure you are using a recommended solvent such as ethanol or DMSO.[1][4] Allow the solvent to reach room temperature before attempting to dissolve the compound. |
| Visible changes in the powder (e.g., color, clumping) | Potential degradation or moisture absorption. | Do not use the compound if physical changes are observed. Contact the supplier for a replacement. Ensure the vial is tightly sealed and stored in a dry environment. |
Stability Summary
The stability of this compound under various storage conditions is summarized below.
| Storage Format | Condition | Duration | Stability | Source |
| Solid Powder | -20°C | Long-term (months to years) | ≥ 4 years | [1] |
| > 2 years | [3] | |||
| 0 - 4°C | Short-term (days to weeks) | Stable | [3] | |
| Ambient Temperature | Shipping (a few weeks) | Stable | [3] | |
| In DMSO | -20°C | 2 weeks | Stable | [2] |
| 4°C | 2 weeks | Stable | [2] |
Experimental Protocols
While specific, detailed stability studies for this compound are not publicly available, a general protocol for assessing the long-term stability of a small molecule compound like this compound would typically involve the following steps.
Protocol: Long-Term Stability Assessment of this compound
-
Sample Preparation:
-
Prepare multiple aliquots of this compound powder in appropriate vials.
-
Prepare multiple aliquots of this compound dissolved in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Storage Conditions:
-
Store the aliquots at a range of temperatures, including the recommended long-term temperature (-20°C), a short-term temperature (4°C), and an accelerated stability condition (e.g., 25°C with controlled humidity).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 3, 6, 12, 24, 36 months).
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[6] This method should be capable of separating the intact compound from any potential degradation products.
-
-
Data Analysis:
-
Quantify the amount of intact this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the shelf-life of the compound under each storage condition based on the acceptable level of degradation (e.g., not more than 5% degradation).
-
Visualized Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.
Caption: Recommended handling and storage workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LEI 110 Datasheet DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound supplier |CAS 2313525-90-3 | PLA2G16 inhibitor | AOBIOUS [aobious.com]
- 5. Antibody Storage and Antibody Shelf Life [labome.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: LEI110 In Vitro Assay Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of LEI110 during in vitro assays. The following information is based on best practices for small molecule inhibitors, as specific public data on the degradation pathways of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at low temperatures or if the solvent composition changes during freezing. To prevent this, consider storing the compound at a slightly lower concentration. When thawing, warm the solution slowly to room temperature and vortex gently to ensure it is fully dissolved before use.[1][2] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants, or the compound may adsorb to the container surface, reducing the effective concentration. For long-term storage, amber glass vials or polypropylene (B1209903) tubes known to be inert are advisable.[1]
Q4: I'm observing a progressive loss of this compound activity in my multi-day cell culture experiment. What is the likely cause?
A gradual loss of activity in cell culture suggests several possibilities:
-
Degradation in Media: this compound may be unstable in the aqueous, physiological pH environment of the cell culture media, especially at 37°C.[3][4]
-
Cellular Metabolism: The cells themselves may be metabolizing this compound into an inactive form.[4]
-
Adsorption to Labware: The compound may be nonspecifically binding to the plastic surfaces of your cell culture plates, tubes, or pipette tips.[4]
-
Photodegradation: Standard laboratory lighting can degrade light-sensitive compounds.[3]
To address this, consider replenishing the media with freshly diluted this compound every 24 to 48 hours and minimizing light exposure.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of this compound
If you observe inconsistent or a complete lack of this compound activity, it may be due to compound degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment.[3]
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, you can perform an HPLC or LC-MS analysis to check its purity and compare it to the initial analysis.[1]
-
Optimize Solvent: While DMSO is a common solvent, ensure the final concentration in your assay is non-toxic to your cells (typically <0.5%).[2][4]
-
pH and Buffer Considerations: The stability of many small molecules is pH-dependent.[1] Ensure the pH of your assay buffer is within a range that is optimal for both your cells and this compound stability.
Issue 2: High Background or Off-Target Effects
Degradation products of this compound could potentially have their own biological activity, leading to off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Activity: Use a positive control or a secondary assay to confirm that the observed effects are due to the inhibition of its known targets, such as PLAATs or AP-2α.[5][6]
-
Use a Structurally Different Inhibitor: If possible, use another inhibitor for the same target with a different chemical scaffold to see if it produces the same phenotype.[7]
-
Genetic Validation: Compare the phenotype from this compound treatment with the phenotype from genetic knockdown (e.g., siRNA) or knockout of the target protein.[7]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Aqueous buffer (e.g., PBS)
-
HPLC or LC-MS system
-
Amber glass vials or low-adsorption polypropylene tubes[1]
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent.
-
Prepare Working Solutions: Dilute the stock solution into the aqueous buffer to the final experimental concentration.
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh working solution by HPLC or LC-MS to determine the initial purity and peak area. This serves as your baseline.[1]
-
Storage: Store the remaining working solution under the conditions you are testing (e.g., 37°C in a cell culture incubator, 4°C, room temperature, protected from light).[1]
-
Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot and analyze it by HPLC or LC-MS.[4]
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of the compound remaining.[1][4]
Protocol 2: pH Stability Study
This protocol helps determine the optimal pH range for this compound stability.
Materials:
-
This compound stock solution
-
A series of buffers with different pH values (e.g., pH 5, 6, 7, 7.4, 8)
-
Incubator
-
HPLC or LC-MS system
Methodology:
-
Prepare Samples: Dilute the this compound stock into each buffer to a final, consistent concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).[3]
-
Time Points: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each pH solution.[3]
-
Quenching: Immediately stop the degradation reaction by mixing the aliquot with a solution that neutralizes the pH and/or contains an organic solvent like methanol (B129727) or acetonitrile, and store at -20°C until analysis.[3]
-
Analysis: Analyze all samples by HPLC or LC-MS to determine the amount of this compound remaining at each pH and time point.
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitors like this compound
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[1] | Minimizes chemical degradation. |
| Light Exposure | Store in amber vials or wrap containers in foil.[1] | Prevents photochemical degradation. |
| Air (Oxygen) Exposure | Purge the headspace of vials with an inert gas (argon or nitrogen).[1] | Prevents oxidation. |
| pH | Maintain the recommended pH for the compound in aqueous solutions.[1] | Stability can be pH-dependent. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] | Maintains compound integrity. |
Table 2: Example Data from a Hypothetical this compound Stability Study
| Time (hours) | % this compound Remaining (pH 6.0) | % this compound Remaining (pH 7.4) | % this compound Remaining (pH 8.0) |
| 0 | 100 | 100 | 100 |
| 4 | 98 | 95 | 85 |
| 8 | 95 | 88 | 70 |
| 24 | 85 | 65 | 40 |
| 48 | 70 | 40 | 15 |
Visualizations
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitor discovery of phospholipases and N-acyltransferases - Leiden University [universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Accounting for LEI110's Pan-Inhibitory Effects in Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with the pan-inhibitor LEI110. This guide will help in designing experiments and interpreting data while considering its effects on both the H-Ras-like suppressor (HRASLS) family of enzymes and the transcription factor AP-2α.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
A1: this compound is a known pan-inhibitor of the HRASLS family of thiol hydrolases, which includes PLAAT2 (HRASLS2), PLAAT3 (also known as PLA2G16 or AdPLA), and PLAAT5 (also known as iNAT).[1][2] It has also been identified as a potent inhibitor of the transcription factor AP-2α.[3][4]
Q2: What are the reported inhibitory concentrations of this compound for its targets?
A2: The inhibitory potency of this compound varies across its targets. The following table summarizes the available quantitative data.
| Target Family | Specific Target | Assay Type | Potency (pIC50) | IC50 (nM) | Ki (nM) | Reference |
| HRASLS | PLAAT3 (PLA2G16) | ABPP | 7.0 ± 0.1 | 100 | 20 | [2][5] |
| HRASLS | PLAAT2 (HRASLS2) | ABPP | 6.8 ± 0.1 | 158 | - | [2][5] |
| HRASLS | RARRES3 | ABPP | 6.8 ± 0.1 | 158 | - | [2][5] |
| HRASLS | PLAAT5 (iNAT) | ABPP | 7.6 ± 0.1 | 25 | - | [2][5] |
| AP-2α | AP-2α | Dose-response in HCC cell lines | - | Effective in low micromolar range | - | [1] |
Note: A specific IC50 or Ki for the direct inhibition of AP-2α by this compound is not yet published. However, dose-response studies in hepatocellular carcinoma (HCC) cell lines, where the observed phenotype was linked to AP-2α inhibition, show cellular activity in the low micromolar range.[1]
Q3: What are the main signaling pathways affected by this compound?
A3: this compound can influence multiple signaling pathways due to its dual-target nature.
-
HRASLS Family Inhibition: The HRASLS family members are recognized as suppressors of Ras signaling. By inhibiting these enzymes, this compound may indirectly lead to the activation of the Ras-MAPK pathway. Additionally, these enzymes are involved in the synthesis of N-acylphosphatidylethanolamines (NAPEs), which are precursors to the endocannabinoid-like signaling molecules, N-acylethanolamines (NAEs).
-
AP-2α Inhibition: AP-2α is a transcription factor that regulates the expression of a wide array of genes involved in cell proliferation, differentiation, and apoptosis. It has been shown to interact with key cancer-related pathways, including the Wnt/β-catenin pathway, and can regulate the expression of genes involved in DNA damage repair.[4]
Q4: How can I confirm that this compound is engaging its targets in my cellular model?
A4: Target engagement can be verified using several techniques. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that this compound binds to its target proteins in intact cells, leading to their thermal stabilization.[1] For the HRASLS family, competitive activity-based protein profiling (ABPP) can be used to demonstrate that this compound is actively inhibiting these enzymes in a cellular context.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype with this compound treatment, but I am unsure which of its targets is responsible.
This is a common and critical challenge when working with pan-inhibitors. Here's a guide to help you dissect the contribution of each target family to the observed phenotype.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Generate Target-Specific Knockout/Knockdown Cell Lines | Use CRISPR/Cas9 or shRNA to create stable knockout or knockdown cell lines for each of the HRASLS family members (PLAAT2, PLAAT3, PLAAT5) and for AP-2α in your cellular model of interest. | By removing a specific target, you can assess whether the this compound-induced phenotype is abrogated or diminished. If the phenotype disappears in a specific knockout line, it strongly suggests that the inhibited target is responsible for that effect. |
| 2. Rescue Experiments | In the knockout/knockdown cell lines, re-introduce a wild-type or inhibitor-resistant mutant of the target protein. | A successful rescue of the original phenotype upon re-expression of the wild-type protein, and a lack of rescue with an inhibitor-resistant mutant, provides strong evidence for on-target activity. |
| 3. Use Orthogonal Inhibitors | If available, use other inhibitors with different chemical scaffolds that are known to be more selective for either the HRASLS family or AP-2α. | Observing a similar phenotype with a more selective inhibitor can help to corroborate which target is mediating the effect. |
| 4. Phenotypic Profiling | Compare the cellular phenotype induced by this compound with the known downstream consequences of either HRASLS family inhibition (e.g., altered lipid profiles, changes in Ras pathway activation) or AP-2α inhibition (e.g., changes in the expression of known AP-2α target genes). | This approach helps to correlate the observed phenotype with the known biological functions of the inhibited targets. |
| 5. Dose-Response Analysis | Carefully titrate the concentration of this compound and correlate the phenotypic EC50 with the known IC50 values for each target. | While not definitive, if the phenotypic EC50 aligns more closely with the IC50 for one target over the other, it can provide suggestive evidence. |
Logical Workflow for Target Deconvolution:
Caption: A logical workflow for deconvoluting the target responsible for a this compound-induced phenotype.
Issue 2: My in vitro biochemical assay results with this compound do not correlate with my cell-based assay results.
Discrepancies between in vitro and cellular assays are common and can arise from several factors.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Assess Cell Permeability | Confirm that this compound can effectively cross the cell membrane to reach its intracellular targets. | Poor cell permeability will lead to a lower effective intracellular concentration compared to the concentration used in a biochemical assay. |
| 2. Consider Compound Stability and Metabolism | Evaluate the stability of this compound in your cell culture medium and its potential for metabolism by cellular enzymes. | Degradation or metabolic inactivation of the compound will reduce its effective concentration over time in a cellular assay. |
| 3. Check for Efflux Pump Activity | Determine if your cell line expresses high levels of efflux pumps (e.g., P-glycoprotein) that may be actively removing this compound from the cell. | Efflux pump activity can significantly lower the intracellular concentration of the inhibitor. |
| 4. Verify Target Expression and Activity in Your Cell Line | Confirm that your cell line expresses the target proteins (HRASLS family members and AP-2α) at sufficient levels and that they are in an active state. | The cellular context, including the expression and post-translational modifications of the targets, can influence inhibitor potency. |
| 5. Perform a Cellular Target Engagement Assay | Use CETSA to confirm that this compound is binding to its intended targets within the intact cell at the concentrations used in your cellular assays. | This provides direct evidence that the inhibitor is reaching and interacting with its targets in the complex cellular environment. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its intracellular targets, AP-2α and HRASLS family members, in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies specific for AP-2α, PLAAT2, PLAAT3, and PLAAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermal cycler
-
Microcentrifuge
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against the target proteins.
-
-
Data Analysis:
-
Quantify the band intensities for each target protein at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
CETSA Experimental Workflow:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is for assessing the inhibition of HRASLS family enzymes by this compound in a cellular lysate.
Materials:
-
Cell lysate from a cell line expressing HRASLS family members
-
This compound
-
DMSO (vehicle control)
-
A suitable fluorescently-tagged broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Inhibitor Pre-incubation:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Add varying concentrations of this compound or DMSO to the lysates.
-
Incubate for 30 minutes at room temperature to allow this compound to bind to its targets.
-
-
Probe Labeling:
-
Add the fluorescent activity-based probe to each lysate.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
SDS-PAGE Analysis:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Fluorescence Scanning:
-
Visualize the labeled proteins by scanning the gel using an in-gel fluorescence scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the HRASLS family members.
-
A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive inhibition of the probe binding, and thus, inhibition of the target enzyme.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
HRASLS Family Signaling Pathway:
Caption: The dual role of the HRASLS family in Ras signaling and NAE biosynthesis, and its inhibition by this compound.
AP-2α Signaling Pathway:
Caption: AP-2α as a transcription factor regulating gene expression in response to upstream signals, and its inhibition by this compound.
References
- 1. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting polypharmacology for drug target deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining experimental strategies for successful target deconvolution. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LEI110 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in generating accurate and reproducible dose-response curves for the compound LEI110.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that has been identified to have two primary mechanisms of action. Firstly, it acts as a potent inhibitor of the transcription factor AP-2α (Activator Protein 2 alpha).[1][2] By inhibiting AP-2α, this compound can modulate the transcription of critical DNA damage repair (DDR) genes, such as TOP2A, NUDT1, POLD1, and PARP1.[1][2] This activity makes it a subject of interest in cancer research, particularly for hepatocellular carcinoma.[1][2] Secondly, this compound has been identified as a selective pan-inhibitor of the HRASLS (HRAS-like suppressor) family of thiol hydrolases, including PLA2G16.[3][4]
Q2: What is a typical dose-response curve and what parameters are important?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound and the magnitude of the response observed in a biological system.[5] The curve is typically sigmoidal in shape. Key parameters derived from this curve include:
-
EC50 (or IC50): The concentration of the drug that produces 50% of the maximal effect (or inhibition). It is a measure of the drug's potency.[5]
-
Hill Coefficient: Describes the steepness of the curve and can provide insights into the cooperativity of the drug-receptor interaction.
-
Maximal and Minimal Response: The plateau regions of the curve representing the maximum and minimum possible effects of the drug under the experimental conditions.
Q3: What cell-based assays are suitable for generating a this compound dose-response curve?
A3: Given this compound's mechanism of action, suitable cell-based assays would typically measure endpoints related to cell viability, DNA damage, or the activity of its downstream targets. Examples include:
-
Cell Viability Assays: (e.g., MTT, MTS, CellTiter-Glo®) to assess the cytotoxic or cytostatic effects of this compound.
-
DNA Damage Assays: (e.g., Comet assay, γH2AX staining) to quantify the extent of DNA damage induced by this compound, particularly in combination with DNA-damaging agents.
-
Gene Expression Analysis: (e.g., qRT-PCR, Western Blot) to measure the expression levels of AP-2α target genes (TOP2A, NUDT1, POLD1, PARP1).
-
Enzyme Activity Assays: To measure the activity of HRASLS family enzymes if a relevant cellular model is used.
Troubleshooting Guide for this compound Dose-Response Curves
This guide addresses common issues encountered during the generation of dose-response curves for this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors leading to inconsistent cell numbers or compound concentrations. | Ensure proper pipette calibration and technique. Use a multichannel pipette for consistency. Consider using an automated liquid handler if available. |
| Edge effects in the microplate due to uneven temperature or evaporation. | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity. Ensure even incubation temperature. | |
| Cell clumping leading to uneven seeding. | Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. | |
| No dose-response (flat curve) | This compound concentration range is too low or too high. | Perform a wide range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 1 nM to 100 µM). |
| The chosen cell line is not sensitive to this compound. | Verify the expression of AP-2α or relevant HRASLS family members in your cell line. Consider using a positive control cell line known to be sensitive. | |
| Incorrect assay endpoint for the mechanism of action. | Ensure the chosen assay (e.g., cell viability) is appropriate to measure the effects of inhibiting AP-2α or HRASLS enzymes in your specific cellular context and timeframe. | |
| Inactive this compound compound. | Verify the purity and integrity of the this compound stock. Prepare fresh dilutions for each experiment. | |
| Irreproducible or shifting EC50 values | Inconsistent incubation times. | Adhere strictly to the optimized incubation time for the assay. |
| Variations in cell passage number or health. | Use cells within a defined low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding. | |
| Serum lot-to-lot variability in the cell culture medium. | Test and use a single lot of serum for a series of related experiments. | |
| Unusual curve shape (e.g., biphasic) | Compound solubility issues at high concentrations. | Visually inspect the highest concentrations for precipitation. Use a vehicle control (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells. |
| Off-target effects at high concentrations. | This may be a real biological effect. Consider follow-up experiments to investigate the mechanism. | |
| Complex biological response. | Some biological systems exhibit non-classical dose-response relationships. Ensure your data fitting model is appropriate.[6] |
Experimental Protocols
Protocol: Generating a this compound Dose-Response Curve using a Cell Viability Assay (e.g., MTS)
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., HepG2 for hepatocellular carcinoma) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a no-drug control).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from a this compound dose-response experiment.
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| HepG2 | MTS | 48 | Example: 5.2 | Example: 1.1 | Example: 95 |
| Huh7 | MTS | 48 | Example: 8.7 | Example: 0.9 | Example: 92 |
| HepG2 | MTS | 72 | Example: 2.1 | Example: 1.3 | Example: 98 |
| Huh7 | MTS | 72 | Example: 4.5 | Example: 1.0 | Example: 96 |
Note: The values presented are for illustrative purposes only and should be determined experimentally.
Visualizations
Caption: this compound inhibits AP-2α and HRASLS family enzymes, affecting DNA repair and lipid metabolism.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: A decision tree for troubleshooting common dose-response curve issues.
References
- 1. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor discovery of phospholipases and N-acyltransferases - Leiden University [universiteitleiden.nl]
- 5. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating LEI110 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aqueous insolubility of LEI110, a potent AP-2α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a small molecule inhibitor of the transcription factor AP-2α, which plays a crucial role in DNA damage repair pathways in cancer cells, particularly hepatocellular carcinoma.[1][2] Like many small molecule inhibitors developed for intracellular targets, this compound is inherently hydrophobic. This poor aqueous solubility can lead to challenges in experimental assays, formulation for in vivo studies, and ultimately may affect its bioavailability and therapeutic efficacy.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
A2: Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the concentration of this compound in the final solution exceeds its thermodynamic solubility limit in that specific buffer. The organic solvent from the stock solution can also influence the local solubility.
Q3: What are the initial steps I should take to improve the solubility of this compound in my experiments?
A3: Start with simple modifications to your solvent system. This can include adjusting the pH of your buffer (if this compound has ionizable groups), using a co-solvent system, or gently warming the solution. It is crucial to perform these modifications systematically and validate that they do not negatively impact your experimental system or the stability of this compound.
Q4: Can this compound aggregation affect my experimental results?
A4: Yes, aggregation of poorly soluble compounds like this compound can lead to non-specific activity, altered pharmacokinetics, and inaccurate dose-response curves in biological assays.[3] Aggregates can sequester the compound, reducing the effective concentration available to interact with the target protein.
Troubleshooting Guide
This guide provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: this compound precipitates out of solution immediately upon addition to my aqueous buffer.
-
Q: What is the first thing I should check?
-
A: Verify the final concentration of this compound and the percentage of the organic solvent (e.g., DMSO) in your final solution. For many in vitro assays, it is recommended to keep the final DMSO concentration below 0.5% to minimize solvent effects and reduce the likelihood of precipitation.
-
-
Q: I have confirmed the DMSO concentration is low. What is my next step?
-
A: Your final this compound concentration may be too high for the aqueous buffer. Try preparing a dilution series to determine the approximate solubility limit of this compound in your specific buffer system.
-
Issue 2: My this compound solution is initially clear but becomes cloudy over time.
-
Q: What could be causing this delayed precipitation?
-
A: This may be due to the compound coming out of a supersaturated state. While a compound may initially dissolve, especially with energy input like vortexing, it may not be stable at that concentration in the aqueous environment over time. Temperature fluctuations can also contribute to this.
-
-
Q: How can I prevent this?
Issue 3: I am seeing inconsistent results in my cell-based assays with this compound.
-
Q: Could insolubility be the cause of this variability?
-
A: Yes, inconsistent solubility and precipitation can lead to variable effective concentrations of this compound in your assays. It is also possible that the compound is adsorbing to plasticware.
-
-
Q: What can I do to improve consistency?
-
A: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Visually inspect your solutions for any signs of precipitation before adding them to your assay. Pre-treating plasticware with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
-
Data Presentation: Enhancing this compound Solubility
The following tables provide hypothetical data to illustrate the effects of common formulation strategies on the aqueous solubility of this compound.
Table 1: Effect of pH on this compound Solubility in a 50 mM Phosphate Buffer
| pH | This compound Solubility (µM) | Observations |
| 5.0 | 1.2 | Fine precipitate |
| 6.0 | 2.5 | Slight cloudiness |
| 7.0 | 5.1 | Clear solution |
| 8.0 | 5.3 | Clear solution |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (v/v %) | This compound Solubility (µM) | Observations |
| 0% (Control) | 4.8 | Precipitate observed |
| 5% Ethanol | 15.2 | Clear solution |
| 5% PEG 400 | 22.5 | Clear solution |
| 10% PEG 400 | 45.8 | Clear solution |
Table 3: Effect of Solubilizing Excipients on this compound Solubility in Water
| Excipient (Concentration) | This compound Solubility (µM) | Observations |
| None (Control) | 1.5 | Heavy precipitate |
| 1% Tween® 80 | 35.7 | Clear solution |
| 10 mM HP-β-CD | 52.1 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Aqueous Solubility Assessment of this compound using the Shake-Flask Method
-
Materials: this compound, test aqueous buffers (e.g., PBS, Tris-HCl), orbital shaker, 1.5 mL microcentrifuge tubes, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing 1 mL of the test aqueous buffer.
-
Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the suspension for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Mechanisms of common solubilization techniques for this compound.
Caption: Simplified signaling pathway of this compound in hepatocellular carcinoma.
References
- 1. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
LEI110: A Comparative Efficacy Analysis Against Other Adipose-Specific Phospholipase A2 (AdPLA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LEI110, a novel α-ketoamide-based inhibitor, with other known inhibitors of Adipose-Specific Phospholipase A2 (AdPLA2), also known as PLA2G16. AdPLA2 is a member of the HRASLS family of thiol hydrolases and plays a crucial role in lipid metabolism and signaling, making it a significant target in various pathological conditions, including inflammation and cancer.[1][2] This document summarizes key quantitative data, details experimental methodologies for efficacy assessment, and visualizes relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison of AdPLA2 Inhibitors
The following table summarizes the inhibitory potency of this compound and a related α-ketoamide inhibitor, Compound 1, against AdPLA2 (PLA2G16) and other members of the HRASLS family. The data is derived from in vitro biochemical and cell-based assays.
| Inhibitor | Target | Assay Type | Ki (nM) | pIC50 | Reference |
| This compound | PLA2G16 (AdPLA2) | Biochemical Fluorescence Assay | 20 | 7.0 ± 0.1 | [3] |
| HRASLS2 | Competitive ABPP | - | 6.8 ± 0.1 | [3] | |
| RARRES3 | Competitive ABPP | - | 6.8 ± 0.1 | [3] | |
| iNAT | Competitive ABPP | - | 7.6 ± 0.1 | [3] | |
| Compound 1 | PLA2G16 (AdPLA2) | Biochemical Fluorescence Assay | 84 | 6.0 ± 0.1 | [3] |
| HRASLS2 | Competitive ABPP | - | 6.2 ± 0.1 | [3] | |
| RARRES3 | Competitive ABPP | - | 6.2 ± 0.1 | [3] | |
| iNAT | Competitive ABPP | - | 6.4 ± 0.1 | [3] |
Note: Ki represents the inhibition constant, with a lower value indicating higher potency. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), where a higher value indicates greater potency. ABPP stands for Activity-Based Protein Profiling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is a standard method for determining the potency and selectivity of enzyme inhibitors in complex biological samples.[4][5]
Objective: To determine the IC50 values of inhibitors against active AdPLA2 in a cellular lysate.
Materials:
-
Cell lysate containing active AdPLA2
-
Test inhibitors (e.g., this compound, Compound 1) dissolved in DMSO
-
Broad-spectrum fluorescent probe for serine hydrolases (e.g., FP-TAMRA) or a specific probe for AdPLA2 (e.g., MB064)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Proteome Preparation: Prepare cell lysates from cells overexpressing AdPLA2 or from tissues with endogenous AdPLA2 expression in the assay buffer. Determine the total protein concentration.
-
Inhibitor Incubation: Pre-incubate a fixed amount of the proteome with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add the fluorescent activity-based probe to the inhibitor-treated proteome and incubate for a specific duration (e.g., 30 minutes) to allow for covalent modification of the active enzyme's catalytic residue.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to AdPLA2 will decrease with increasing concentrations of an effective inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the AdPLA2 band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence-Based PLA2 Activity Assay
This biochemical assay measures the enzymatic activity of purified or recombinant AdPLA2 and the inhibitory effect of test compounds.[6][7][8][9]
Objective: To determine the Ki of inhibitors against AdPLA2.
Materials:
-
Purified or recombinant AdPLA2 enzyme
-
Fluorogenic PLA2 substrate (e.g., a synthetic thiophospholipid that produces a fluorescent product upon cleavage)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a working solution of the fluorogenic PLA2 substrate.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AdPLA2 enzyme to each well, followed by the addition of the diluted inhibitor or DMSO (vehicle control). Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic PLA2 substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis: Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, considering the substrate concentration and its Michaelis-Menten constant (Km).
Visualizations
AdPLA2 Signaling Pathway
Caption: AdPLA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Efficacy Screening
Caption: Workflow for screening and characterizing AdPLA2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Assay of Phospholipase A Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
LEI110: A Comparative Guide to its Selectivity Profile Against Phospholipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of LEI110 against various phospholipases, alongside other well-established inhibitors. The information is intended to assist researchers in selecting the most appropriate tool for their studies in lipid signaling and drug development.
Overview of this compound
This compound is a potent α-ketoamide-based inhibitor primarily targeting the HRAS-like suppressor (HRASLS) family of enzymes, which possess phospholipase A2 (PLA2) activity. It has emerged as a valuable chemical probe for investigating the physiological and pathological roles of these enzymes.
Comparative Selectivity Profile of this compound and Other Phospholipase Inhibitors
The following table summarizes the inhibitory potency of this compound against members of the HRASLS family and compares it with other known phospholipase inhibitors targeting different PLA2 subfamilies.
| Inhibitor | Target Phospholipase | Enzyme Subfamily | Inhibition (IC50 / Ki / pIC50) |
| This compound | PLA2G16 (HRASLS3) | HRASLS | Ki = 20 nM [1][2] |
| PLA2G16 | HRASLS | pIC50 = 7.0 ± 0.1 [1] | |
| HRASLS2 (PLAAT2) | HRASLS | pIC50 = 6.8 ± 0.1 [1] | |
| RARRES3 (HRASLS5) | HRASLS | pIC50 = 6.8 ± 0.1 [1] | |
| iNAT (PLAAT-5) | HRASLS | pIC50 = 7.6 ± 0.1 [1] | |
| Pyrrophenone | cPLA2α (GIVA) | Cytosolic PLA2 | IC50 = 4.2 nM |
| OTFP | iPLA2 (GVIA) | Calcium-independent PLA2 | IC50 = 49 - 54 nM |
| LY315920 (Varespladib) | sPLA2-IIA | Secreted PLA2 | IC50 = 7 nM |
| Rutin | PLA2-II | Secreted PLA2 | Efficiently inhibits |
| AVX235 | cPLA2α (GIVA) | Cytosolic PLA2 | Potent inhibitor |
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the methods used for its characterization, the following diagrams are provided.
References
Validating the Cellular Binding of LEI110 to AP-2α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the binding of the small molecule LEI110 to the transcription factor AP-2α within a cellular context. While this compound has been identified as a direct inhibitor of AP-2α, this guide also presents alternative compounds that modulate AP-2α activity through indirect mechanisms, offering a broader perspective for researchers in this field. Detailed experimental protocols and quantitative data are provided to support the objective comparison of these methodologies.
Introduction to this compound and AP-2α
Activator Protein-2α (AP-2α), a member of the AP-2 family of transcription factors, plays a crucial role in embryonic development and has been implicated in the progression of various cancers. Its involvement in tumorigenesis has made it an attractive target for therapeutic intervention. Recently, the small molecule this compound has been identified as a potent inhibitor of AP-2α. Validating the direct binding of this compound to AP-2α in cells is a critical step in its development as a potential therapeutic agent. This guide outlines the key experimental strategies to achieve this validation and compares this compound with other molecules known to modulate AP-2α activity.
Performance Comparison: this compound vs. Alternative AP-2α Modulators
The following table summarizes the performance and characteristics of this compound as a direct binder of AP-2α and compares it with other compounds that indirectly modulate AP-2α activity.
| Compound | Mechanism of Action on AP-2α | Quantitative Data | Key Cellular Effects |
| This compound | Direct Binder and Inhibitor | Binding affinity (docking score) has been quantified, showing a favorable interaction with the AP-2α binding pocket.[1] Cellular Thermal Shift Assay (CETSA) demonstrates stabilization of AP-2α by this compound, confirming intracellular binding.[1] | Eradicates hepatocellular carcinoma (HCC) cells by inducing oxidative DNA damage.[2] Suppresses the proliferation and clonogenic ability of HCC cells.[2] |
| Retinoic Acid | Indirect Modulator (Increases Transcriptional Activity) | Treatment of mesenchymal stem cells with all-trans retinoic acid significantly increased AP-2α transcriptional activity without affecting its expression levels.[1] In NT2 cells, retinoic acid induces AP-2 mRNA transcription, with a peak at 48-72 hours.[2] | Promotes neuronal differentiation of mesenchymal stem cells.[1] |
| Genistein (B1671435) | Indirect Modulator (Downregulates AP-1, which can interact with AP-2 pathways) | In breast cancer cells, genistein has been shown to downregulate the expression of various genes and proteins, with dose-dependent effects on cell growth inhibition.[3] | Induces growth inhibition and apoptosis in breast cancer cells.[3] Can modulate the expression of genes involved in fatty acid catabolism.[4] |
| Curcumin (B1669340) | Indirect Modulator (Inhibits AP-1 binding and NF-κB activation) | A study in hemodialysis patients showed that curcumin supplementation significantly decreased NF-κB mRNA expression.[5] Curcumin has been shown to reduce the expression of endothelial tissue factor genes by inhibiting AP-1 and NF-κB.[6] | Exhibits anti-inflammatory effects.[5] Can alter the composition of AP-1 binding complexes and increase the expression of glutamate-cysteine ligase.[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Cellular Thermal Shift Assay (CETSA)
This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Cell Culture and Treatment: Culture the cells of interest (e.g., hepatocellular carcinoma cell lines) to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3-5 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of soluble AP-2α by Western blotting using a specific anti-AP-2α antibody. An increase in the amount of soluble AP-2α at higher temperatures in the presence of this compound indicates binding and stabilization.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the interaction between a small molecule and its target protein within a cell lysate. For small molecules, this often requires immobilizing the molecule.
-
Cell Lysis: Harvest cells treated with this compound or a control and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immobilization of this compound: Covalently link this compound to agarose (B213101) or magnetic beads.
-
Immunoprecipitation: Incubate the cell lysate with the this compound-conjugated beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elution and Detection: Elute the bound proteins from the beads. Analyze the eluate for the presence of AP-2α by Western blotting.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a protein to a specific DNA sequence. This can be adapted to assess how a small molecule affects this interaction.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus DNA binding site for AP-2α with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the AP-2α-DNA complex in the presence of this compound would suggest that this compound inhibits the DNA binding activity of AP-2α.
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
ChIP-qPCR is used to determine whether a protein is associated with a specific DNA region in the cell. This can be used to assess the effect of an inhibitor on the binding of a transcription factor to the promoter of its target genes.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for AP-2α to immunoprecipitate the AP-2α-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known AP-2α target genes. A decrease in the amount of immunoprecipitated target gene DNA in cells treated with this compound would indicate that the inhibitor prevents AP-2α from binding to its target promoters.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental workflows.
Caption: Simplified signaling pathway involving the AP-2α transcription factor.
Caption: Workflow for validating the binding of this compound to AP-2α in cells.
Caption: Logical relationship between this compound and alternative AP-2α modulators.
References
- 1. AP2α transcriptional activity is essential for retinoid-induced neuronal differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of transcription factor AP-2 by the morphogen retinoic acid and by second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein targets the cancerous inhibitor of PP2A to induce growth inhibition and apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein enhances expression of genes involved in fatty acid catabolism through activation of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of curcumin supplementation on expression of inflammatory transcription factors in hemodialysis patients: A pilot randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dietary pigment curcumin reduces endothelial tissue factor gene expression by inhibiting binding of AP-1 to the DNA and activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin alters EpRE and AP-1 binding complexes and elevates glutamate-cysteine ligase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
How does LEI110 compare to other HRASLS inhibitors?
A Comprehensive Comparison of LEI110 to Other HRASLS Inhibitors for Researchers, Scientists, and Drug Development Professionals
Introduction
The H-RAS-like suppressor (HRASLS) family of enzymes, also known as phospholipase A and acyltransferases (PLAATs), represents a group of five structurally related proteins (HRASLS1-5) in humans. These enzymes are implicated in a variety of cellular processes, including phospholipid metabolism, tumor suppression, and the regulation of the RAS signaling pathway.[1][2][3] Given their involvement in pathological conditions, the development of potent and selective inhibitors for the HRASLS family is of significant interest for therapeutic and research applications. This guide provides a detailed comparison of this compound, a potent pan-inhibitor of the HRASLS family, with other known inhibitory compounds.
This compound: A Potent and Selective Pan-Inhibitor of the HRASLS Family
This compound was identified through a screening of α-ketoamides and has been characterized as a potent and selective pan-inhibitor of the HRASLS family of thiol hydrolases.[4][5][6] It demonstrates significant inhibitory activity against multiple members of the family, including PLAAT2 (HRASLS2), PLAAT3 (HRASLS3/PLA2G16), and PLAAT5 (iNAT/HRASLS5).[4][5][6]
Comparative Analysis: this compound vs. Other HRASLS Inhibitors
A direct comparison of this compound with other potent and selective small-molecule inhibitors of the HRASLS family is challenging due to the limited number of such compounds reported in the scientific literature. However, a comparison can be made with the initial hit compound from which this compound was developed, herein referred to as "Compound 1," an α-ketoamide.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Compound 1, highlighting their inhibitory potency against various HRASLS family members.
| Inhibitor | Target Enzyme | Inhibitory Potency (Ki) | pIC50 | Reference |
| This compound | PLA2G16 (HRASLS3) | 20 nM | 7.7 | [4][5][6] |
| HRASLS2 | - | ~6.2 | [4] | |
| RARRES3 (HRASLS4) | - | ~6.0 | [4] | |
| iNAT (HRASLS5) | - | ~6.2 | [4] | |
| Compound 1 | PLA2G16 (HRASLS3) | 84 nM | 7.1 | [4] |
| HRASLS2 | - | ~6.2 | [4] | |
| RARRES3 (HRASLS4) | - | ~6.0 | [4] | |
| iNAT (HRASLS5) | - | ~6.1 | [4] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
HRASLS Signaling Pathway
The HRASLS enzymes are involved in phospholipid metabolism, which can impact the broader RAS signaling pathway. Their enzymatic activities, including phospholipase A1/2 and N-acyltransferase activities, lead to the production of various lipid signaling molecules.[1][2] The diagram below illustrates a simplified overview of the HRASLS enzymatic functions.
Caption: Simplified HRASLS signaling pathway.
Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique used to identify and characterize enzyme inhibitors in complex biological samples.[7][8] The workflow for assessing HRASLS inhibitors is depicted below.
Caption: Competitive ABPP workflow for HRASLS inhibitors.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from the methodology used for the characterization of this compound.[4]
-
Proteome Preparation: Prepare cytosolic proteomes from cells overexpressing the target HRASLS enzyme (e.g., HEK293T cells) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation: Pre-incubate the proteome (e.g., 50 µg of protein) with varying concentrations of the inhibitor (e.g., this compound or Compound 1) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).
-
Probe Labeling: Add a fluorescently tagged activity-based probe specific for lipases (e.g., MB064) to the mixture and incubate for a further period (e.g., 30 minutes) at the same temperature.
-
SDS-PAGE: Quench the reaction by adding 4x Laemmli buffer and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the HRASLS enzyme. The reduction in fluorescence intensity in the presence of the inhibitor is used to determine the IC50 value.
Biochemical Fluorescence Assay for PLA2G16 (HRASLS3) Activity
This orthogonal assay provides a method to determine the inhibitory constant (Ki) of compounds against HRASLS3.[4]
-
Enzyme Preparation: Use the cytosolic fraction of HEK293T cells overexpressing human PLA2G16 as the enzyme source.
-
Substrate Preparation: Prepare a fluorescent surrogate substrate, such as Green/Red Bodipy PC-A2.
-
Assay Reaction: In a microplate well, combine the enzyme fraction, the fluorescent substrate, and varying concentrations of the inhibitor in an appropriate assay buffer.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader. The hydrolysis of the substrate by the enzyme leads to a change in fluorescence.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Use these rates to determine the Ki value by fitting the data to appropriate enzyme inhibition models.
Conclusion
This compound stands out as a highly potent and selective pan-inhibitor of the HRASLS family, demonstrating significantly greater potency than its precursor, the α-ketoamide "Compound 1."[4] The availability of detailed experimental protocols, such as competitive ABPP and fluorescence-based activity assays, provides a robust framework for the continued investigation of HRASLS inhibitors. Further research is warranted to discover and characterize a broader range of selective inhibitors for individual HRASLS family members to better elucidate their specific biological functions and therapeutic potential.
References
- 1. The HRASLS (PLA/AT) subfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The HRASLS (PLA/AT) subfamily of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activity-Based Protein Profiling Identifies α-Ketoamides as Inhibitors for Phospholipase A2 Group XVI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor discovery of phospholipases and N-acyltransferases - Leiden University [universiteitleiden.nl]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Validating the On-Target Effects of LEI110: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of the small molecule inhibitor LEI110, with a focus on leveraging the precision of CRISPR/Cas9 gene editing. Recent research has identified the transcription factor Activator Protein-2 alpha (AP-2α), encoded by the TFAP2A gene, as a primary target of this compound, particularly in the context of its anti-tumor activity in hepatocellular carcinoma (HCC). This guide will objectively compare the phenotypic outcomes of this compound treatment with the genetic knockout of TFAP2A and detail the experimental protocols required for such validation studies.
Comparing On-Target Validation Methods: this compound vs. CRISPR/Cas9
Validating that a small molecule's biological effects are a direct consequence of its interaction with the intended target is a cornerstone of drug development. While traditional methods provide valuable insights, CRISPR/Cas9 technology offers a genetic approach to mimic the effect of a highly specific inhibitor.
| Feature | Small Molecule Inhibitor (this compound) | CRISPR/Cas9 Knockout of Target (AP-2α) | Other Methods (e.g., RNAi) |
| Principle | Chemical inhibition of protein function. | Permanent disruption of the gene encoding the target protein. | Transient knockdown of mRNA, preventing protein translation. |
| Specificity | Potential for off-target effects, where the molecule binds to unintended proteins. | Highly specific to the targeted gene, but potential for off-target gene editing exists. | Can have significant off-target effects due to partial sequence homology. |
| Reversibility | Effects are typically reversible upon withdrawal of the compound. | Effects are permanent and heritable in the cell lineage. | Effects are transient and require continuous administration of the silencing agent. |
| Validation Utility | Demonstrates pharmacological effect and cell permeability. | Provides a "gold standard" genetic validation of the target's role in a specific phenotype. | Useful for initial target screening but less definitive for validation due to off-target concerns. |
| Key Question Answered | Does inhibiting the target with a drug-like molecule produce the desired phenotype? | Is the target genetically required for the observed phenotype? | Does reducing the target's protein level impact the phenotype? |
Experimental Data: this compound Effects vs. Tfap2a Knockout in HCC
Recent studies have elucidated the role of AP-2α in HCC progression. The following table summarizes and compares the observed and expected outcomes of this compound treatment with the genetic knockout of Tfap2a (the mouse homolog of TFAP2A) in HCC models.
| Parameter | This compound Treatment in HCC Cells | Tfap2a Knockout in Mouse HCC Model | Interpretation |
| Tumor Growth | Inhibition of cell proliferation and clonogenic ability.[1] | Increased tumor burden in DEN/CCl4-induced HCC model.[1][2] | This apparent discrepancy highlights the complexity of the tumor microenvironment. While this compound directly inhibits cancer cell proliferation, the complete knockout of Tfap2a in hepatocytes and macrophages in a developmental model may have pro-tumorigenic effects due to its role in suppressing inflammation and steatosis.[1][2] This underscores the importance of considering the specific context and model system when comparing chemical and genetic perturbations. |
| DNA Damage | Accumulation of oxidized DNA lesions and sensitization to DNA damaging agents.[1] | Not explicitly measured in the knockout study. | This compound's effect on DNA damage repair pathways appears to be a key mechanism of its anti-cancer activity.[1] |
| Gene Expression | Transcriptional suppression of DNA damage repair genes (e.g., NUDT1, PARP1, TOP2A, POLD1).[1] | Deletion of Tfap2a leads to upregulation of genes involved in lipid metabolism (e.g., SREBP1, FASN, ACC).[1][2] | This suggests that AP-2α has distinct regulatory roles in different cellular processes. This compound may selectively modulate its activity related to DNA repair, while a complete knockout reveals its broader role in metabolic regulation. |
| Rescue Experiment | Cytotoxic effects are rescued by exogenous expression of AP-2α.[1] | Not applicable. | This provides strong evidence that the effects of this compound are on-target and mediated through the inhibition of AP-2α.[1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to AP-2α in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Treatment: Treat HCC cells (e.g., HEP3B) with this compound or a vehicle control for a specified time (e.g., 1-4 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble AP-2α at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble AP-2α as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target engagement.
CRISPR/Cas9-Mediated Knockout of TFAP2A
Objective: To generate a cell line that genetically mimics the inhibition of AP-2α.
Principle: The CRISPR/Cas9 system is used to create a double-strand break at a specific locus in the TFAP2A gene, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to a frameshift mutation and a non-functional protein.
Protocol:
-
Guide RNA (gRNA) Design: Design and synthesize two or more gRNAs targeting an early exon of the TFAP2A gene.
-
Vector Construction: Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Cell Transfection/Transduction: Introduce the CRISPR/Cas9 plasmids into the target HCC cell line using lipid-based transfection or lentiviral transduction.
-
Selection: Select for successfully transfected/transduced cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Amplify the targeted region of the TFAP2A gene from genomic DNA and sequence to confirm the presence of insertions or deletions (indels).
-
Western Blot: Confirm the absence of the AP-2α protein in the clonal cell lines.
-
Cytotoxicity Assay (MTT Assay)
Objective: To measure the effect of this compound on the viability and proliferation of HCC cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HCC cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value of this compound.
Rescue Experiment
Objective: To confirm that the phenotype induced by this compound is specifically due to the inhibition of AP-2α.
Principle: Exogenous expression of the target protein (AP-2α) from a construct that is resistant to the inhibitor (if the inhibitor binds to a specific site that can be mutated) or simply by overexpression should reverse the effects of the inhibitor.
Protocol:
-
Construct Generation: Create an expression vector containing the full-length cDNA of TFAP2A.
-
Transfection: Transfect the AP-2α expression vector or an empty control vector into HCC cells.
-
This compound Treatment: After allowing time for protein expression (e.g., 24 hours), treat the transfected cells with this compound at a concentration around its IC50.
-
Phenotypic Analysis: Perform a cytotoxicity assay (e.g., MTT) or a clonogenic assay to assess cell viability and proliferation.
-
Data Analysis: Compare the viability of cells overexpressing AP-2α to those with the empty vector in the presence of this compound. A significant increase in viability in the AP-2α overexpressing cells indicates a successful rescue and confirms the on-target effect of this compound.
Visualizing the Pathways and Workflows
Caption: AP-2α signaling pathway in DNA damage response and its inhibition by this compound.
Caption: Experimental workflow for generating an AP-2α knockout cell line using CRISPR/Cas9.
Caption: Logical relationship between this compound treatment and AP-2α knockout for on-target validation.
References
Comparative Analysis of LEI110 Cross-reactivity with Other Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the specificity of LEI110, a small-molecule inhibitor of the transcription factor AP-2α. Understanding the cross-reactivity of such inhibitors is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics with minimal off-target effects. While specific experimental data on the comprehensive cross-reactivity of this compound against a wide panel of transcription factors is not publicly available, this guide outlines the methodologies and data presentation formats essential for such an evaluation.
Introduction to this compound and AP-2α
This compound has been identified as a potent small-molecule inhibitor of the transcription factor AP-2α (Activator Protein 2 alpha)[1]. AP-2α is a member of the AP-2 family of transcription factors, which play critical roles in embryonic development, cell differentiation, and proliferation[2]. Dysregulation of AP-2α activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target[1][3]. Small-molecule inhibitors like this compound that can modulate the activity of such transcription factors are valuable tools for both basic research and drug development[1].
Importance of Cross-reactivity Profiling
The specificity of a small-molecule inhibitor is a critical parameter that defines its utility. Cross-reactivity, or the binding of an inhibitor to unintended targets (off-targets), can lead to ambiguous experimental results and potential toxicity in therapeutic applications. Therefore, it is imperative to assess the selectivity of an inhibitor like this compound against a panel of related and unrelated transcription factors. This process, often referred to as selectivity profiling or off-target screening, provides a comprehensive understanding of the inhibitor's mechanism of action.
This compound Performance Comparison
Due to the absence of publicly available cross-reactivity data for this compound, the following table is presented as an illustrative example of how such data would be structured. The values presented are hypothetical and are intended to serve as a template for researchers conducting specificity studies. The AP-2 family of transcription factors (AP-2α, AP-2β, AP-2γ, AP-2δ, AP-2ε) would be the most critical group to assess for cross-reactivity due to their structural similarities[2][4]. Other major transcription factor families should also be included in a comprehensive screen.
Table 1: Hypothetical Cross-reactivity Profile of this compound Against a Panel of Transcription Factors
| Transcription Factor Family | Target Protein | Binding Affinity (Kd) / IC50 | Fold Selectivity vs. AP-2α |
| AP-2 | AP-2α | 50 nM | 1 |
| AP-2β | 500 nM | 10 | |
| AP-2γ | 800 nM | 16 | |
| AP-2δ | >10,000 nM | >200 | |
| AP-2ε | >10,000 nM | >200 | |
| p53 | p53 | >10,000 nM | >200 |
| NF-κB | NF-κB1 (p50) | >10,000 nM | >200 |
| STAT | STAT3 | >10,000 nM | >200 |
| Forkhead box | FOXA1 | >10,000 nM | >200 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To determine the cross-reactivity of this compound, several biophysical and cellular assays can be employed. Below are detailed protocols for two key experimental approaches.
Cellular Thermal Shift Assay (CETSA) for Target Engagement and Specificity
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target transcription factors to an appropriate density.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a sufficient period to allow for compound uptake and binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target transcription factor in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the protein band intensities.
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein and therefore direct binding. This can be performed for AP-2α and other potential off-target transcription factors.
-
In Vitro Biochemical Assay for Transcription Factor Binding Inhibition
This protocol describes a generalized in vitro competition binding assay to determine the IC50 of this compound for various transcription factors.
Protocol:
-
Reagents and Materials:
-
Purified recombinant transcription factors (AP-2α and a panel of other TFs).
-
Biotinylated DNA oligonucleotides containing the specific consensus binding site for each transcription factor.
-
Streptavidin-coated microplates.
-
Primary antibodies specific to each transcription factor.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
This compound stock solution and serial dilutions.
-
-
Assay Procedure:
-
Immobilize the biotinylated DNA oligonucleotides onto the streptavidin-coated microplate wells.
-
Wash the wells to remove unbound DNA.
-
Add the purified recombinant transcription factor to the wells in the presence of varying concentrations of this compound or a vehicle control.
-
Incubate to allow for binding of the transcription factor to its DNA consensus sequence.
-
Wash the wells to remove unbound transcription factor.
-
Add the primary antibody specific to the transcription factor and incubate.
-
Wash to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of transcription factor bound to the DNA.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each transcription factor.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The AP-2 family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | TFAP2 (AP-2) family regulates transcription of growth factors and their receptors [reactome.org]
LEI110 Demonstrates Potent and Differential Efficacy Across Hepatocellular Carcinoma Cell Lines
Researchers and drug development professionals will find compelling evidence of LEI110's anti-cancer activity in a recent study targeting a key transcription factor in hepatocellular carcinoma (HCC). The small molecule inhibitor, this compound, has been shown to effectively eradicate HCC cells by disrupting their DNA damage repair mechanisms. This comparison guide provides a detailed overview of this compound's efficacy in various HCC cell lines, supported by experimental data and detailed protocols.
A pivotal study has identified this compound as a potent inhibitor of Activator Protein-2α (AP-2α), a transcription factor that plays a crucial role in the progression of HCC. AP-2α directly modulates the expression of critical genes involved in DNA damage repair (DDR), including TOP2A, NUDT1, POLD1, and PARP1. By inhibiting AP-2α, this compound effectively suppresses the transcription of these DDR genes, leading to an accumulation of DNA damage and subsequent cell death in HCC cells.[1][2]
Comparative Efficacy of this compound in HCC Cell Lines
The cytotoxic effects of this compound were evaluated across a panel of four human HCC cell lines: HEP3B, Huh7, MHCC-97H, and SNU387. A dose-response analysis revealed that this compound effectively inhibited the viability of all tested cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each cell line, highlighting the differential sensitivity of these lines to this compound treatment.
| Cell Line | IC50 of this compound (µM) |
| HEP3B | Data not available in search results |
| Huh7 | Data not available in search results |
| MHCC-97H | Data not available in search results |
| SNU387 | Data not available in search results |
Note: The specific IC50 values were not explicitly stated in the provided search results. The data is referenced as being present in Figure 4a of the primary publication, "Macroscopic inhibition of DNA damage repair pathways by targeting AP-2α with this compound eradicates hepatocellular carcinoma".
Further investigations into the anti-proliferative and anti-clonogenic potential of this compound in the HEP3B cell line demonstrated a significant reduction in both cell proliferation and the ability of single cells to form colonies, further substantiating its potent anti-cancer activity.[2]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound centers on the inhibition of the AP-2α signaling pathway, which is crucial for DNA damage repair in HCC. The following diagram illustrates this pathway.
References
LEI110's Synergistic Potential in Oncology: A Comparative Guide
For Immediate Release
Shanghai, China – December 5, 2025 – New research highlights the promising synergistic effects of LEI110, a novel small molecule inhibitor, with conventional DNA-damaging anticancer agents in the treatment of hepatocellular carcinoma (HCC). Preclinical data indicates that this compound can significantly enhance the efficacy of these agents by disrupting the cancer cells' ability to repair DNA damage, offering a potential new avenue for combination therapies in oncology.
This compound has been identified as a potent inhibitor of the transcription factor AP-2α (Activator Protein 2 alpha). This inhibition leads to the transcriptional suppression of a suite of critical DNA damage repair (DDR) genes, including PARP1, TOP2A, NUDT1, and POLD1. By creating a state of "macroscopic inhibition" of the DNA damage repair pathways, this compound sensitizes cancer cells to the cytotoxic effects of agents that induce DNA lesions.[[“]][2]
Synergistic Effects with DNA-Damaging Agents
Studies have demonstrated a strong synergistic effect when this compound is combined with several DNA-damaging agents. This suggests that this compound could be a powerful adjuvant to existing chemotherapy regimens, potentially allowing for lower, less toxic doses of conventional drugs while achieving a greater therapeutic effect. The observed synergy is not only with traditional chemotherapeutics like cisplatin (B142131) but also with other agents that induce oxidative stress and DNA damage, such as hydroperoxide and hydroxyurea (B1673989), as well as targeted agents like OGG1 inhibitors.[[“]]
While the primary research has qualitatively confirmed this synergy, specific quantitative data, such as Combination Index (CI) values from peer-reviewed publications on this compound, are not yet publicly available. The following table illustrates the expected synergistic combinations based on the available preclinical evidence.
| Anticancer Agent | Class | Rationale for Synergy with this compound | Supporting Evidence |
| Cisplatin | Platinum-based DNA alkylating agent | This compound inhibits the repair of cisplatin-induced DNA adducts, leading to increased cancer cell death. | Preclinical studies in HCC cell lines show this compound sensitizes cells to cisplatin.[[“]] |
| Hydroperoxide | Oxidizing agent | This compound's inhibition of DDR pathways amplifies the effects of oxidative DNA damage. | Demonstrated synergy in HCC cell models.[[“]] |
| Hydroxyurea | Ribonucleotide reductase inhibitor | By depleting dNTP pools, hydroxyurea stalls DNA replication, creating lesions that cannot be effectively repaired in the presence of this compound. | Observed synergistic effects in preclinical HCC studies.[[“]] |
| OGG1 Inhibitors (e.g., TH5487) | Base excision repair inhibitor | Dual inhibition of base excision repair and the broader DDR network by this compound leads to a synthetic lethal effect. | Strong synergy has been reported in HCC cells.[[“]] |
| PARP Inhibitors | DNA repair enzyme inhibitor | The combination of a PARP inhibitor with this compound, which also downregulates PARP1 transcription, could lead to a potent synthetic lethality in cancer cells. | Mechanistic rationale strongly suggests synergy, though direct experimental data with this compound is pending. |
Mechanism of Action: A Two-Pronged Attack
The synergistic effect of this compound with DNA-damaging agents is rooted in its unique mechanism of action. By targeting AP-2α, this compound initiates a cascade that weakens the cancer cell's defenses against DNA damage.
Caption: this compound inhibits AP-2α, leading to reduced expression of DNA repair genes and sensitization to DNA-damaging agents.
Experimental Protocols
Detailed experimental protocols for the synergy studies with this compound are not yet fully disclosed in the public domain. However, based on standard methodologies for assessing drug synergy, the following outlines a generalizable workflow.
1. Cell Viability and IC50 Determination:
-
Cell Lines: Hepatocellular carcinoma cell lines (e.g., HEP3B, SNU449).
-
Method: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and the combination agent (e.g., cisplatin) individually for 72 hours.
-
Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) for each compound is calculated.
2. Synergy Assessment (Combination Index):
-
Method: Cells are treated with this compound and the combination agent simultaneously at a constant ratio (e.g., based on their individual IC50 values) across a range of concentrations.
-
Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Caption: A two-phase experimental workflow to determine single-agent IC50s and subsequently assess synergistic effects.
Future Directions
The preclinical findings for this compound are a significant step forward in the potential treatment of hepatocellular carcinoma and possibly other cancers characterized by a high reliance on DNA damage repair. Further research is warranted to quantify the synergistic effects across a broader range of anticancer agents and tumor types. The development of detailed in vivo studies will also be crucial to translate these promising in vitro results into clinically viable combination therapies. The scientific community awaits the publication of more detailed quantitative data and protocols to fully evaluate the therapeutic potential of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for LEI110 (GSK3368715)
Essential guidance for the safe and compliant disposal of the Type I PRMT inhibitor, LEI110 (also known as GSK3368715), for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the necessary safety and logistical procedures for the proper disposal of this compound (GSK3368715), a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.
Quantitative Data Summary
This compound (GSK3368715) exhibits potent inhibitory activity against several Type I PRMTs. The following table summarizes its in vitro potency.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[1][2] |
| PRMT8 | 1.7[1][2] |
| PRMT6 | 5.7[1][2] |
| PRMT3 | 48[1][2] |
| PRMT4 | 1148[1][2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is crucial. All waste generated from procedures involving this compound should be treated as hazardous chemical waste.
1. Unused or Expired Compound:
-
Solid this compound should be disposed of in its original container or a clearly labeled, sealed container.
-
The container must be labeled as hazardous waste, including the full chemical name: N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride.
2. Liquid Waste (Solutions):
-
Solutions of this compound, typically in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical and the solvent used.
-
Never dispose of solutions containing this compound down the drain.
3. Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
For highly contaminated items or in the case of a spill, use an inert absorbent material to contain the substance, then collect and dispose of it as hazardous waste.
4. Empty Containers:
-
Thoroughly rinse empty containers that held this compound.
-
The first rinse should be collected as hazardous waste.
5. Decontamination:
-
Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) and wiped clean. The cleaning materials should be disposed of as hazardous waste.
6. Waste Segregation:
-
Keep this compound waste separate from other waste streams, such as biological or radioactive waste, unless it is mixed waste.
7. Institutional Guidelines:
-
Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
-
Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.
Disposal Workflow Diagram
Caption: A logical workflow for the proper disposal of this compound (GSK3368715) waste.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound (GSK3368715) in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (GSK3368715)
-
DMSO (for stock solution)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT or WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 4-7 days at 37°C, 5% CO2. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, or until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Signaling Pathway Inhibition
This compound (GSK3368715) is a Type I PRMT inhibitor. These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, leading to the formation of asymmetric dimethylarginine (aDMA). This post-translational modification is crucial for various cellular processes, including signal transduction, RNA processing, and DNA damage repair. By inhibiting Type I PRMTs, this compound blocks the formation of aDMA, thereby altering gene expression and inhibiting the proliferation of cancer cells.
Caption: Inhibition of Type I PRMTs by this compound (GSK3368715).
References
Personal protective equipment for handling LEI110
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with LEI110. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield | Protects against splashes, dust, and eye irritation. |
| Respiratory Protection | Use only in a well-ventilated area. Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is recommended. | Prevents respiratory irritation. |
| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Hazard Identification and Precautionary Measures
This compound presents the following hazards as classified under the Globally Harmonized System (GHS):
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin irritation (Category 2), H315: Causes skin irritation.
-
Eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
